Technical Documentation Center

2-bromo-5-fluorobenzene-1-carbothioamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-bromo-5-fluorobenzene-1-carbothioamide
  • CAS: 1527716-82-0

Core Science & Biosynthesis

Foundational

2-Bromo-5-fluorobenzene-1-carbothioamide: A Strategic Trifunctional Scaffold in Advanced Heterocyclic Synthesis

Content Type: Technical Guide & Whitepaper Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the realm of fragment-based drug discovery (FBDD) and modular library g...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Whitepaper Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the realm of fragment-based drug discovery (FBDD) and modular library generation, the selection of highly functionalized, low-molecular-weight building blocks is paramount. 2-Bromo-5-fluorobenzene-1-carbothioamide (CAS: 1527716-82-0) represents a premier trifunctional scaffold[1],[2]. By integrating a thioamide, a sterically hindered but electronically activated aryl bromide, and an activated aryl fluoride into a single compact aromatic ring, this compound offers three orthogonal vectors for diversification.

This whitepaper provides an in-depth mechanistic analysis of its reactivity, detailing how to sequentially exploit the thioamide for heterocycle construction, the 2-bromo position for transition-metal catalysis, and the 5-fluoro position for late-stage nucleophilic aromatic substitution (S_NAr).

Physicochemical Profiling & Structural Logic

Understanding the intrinsic properties of 2-bromo-5-fluorobenzene-1-carbothioamide is critical for predicting its behavior in solution and optimizing reaction conditions. The low molecular weight ensures that even after three stages of functionalization, the resulting lead compounds typically remain well within Lipinski’s Rule of Five.

Table 1: Physicochemical and Structural Parameters

ParameterValueCausality / Synthetic Implication
CAS Number 1527716-82-0[1]Unique identifier for procurement and database indexing.
Molecular Weight 234.09 g/mol [1]Low MW allows for extensive downstream functionalization.
Molecular Formula C7H5BrFNS[2]Contains three orthogonal reactive handles (Thioamide, Br, F).
Electronic Profile Push-Pull SystemThe thioamide is electron-withdrawing, activating the ring, while the halogens provide inductive effects.
Steric Hindrance High at C2The bulky bromine atom at C2 requires specialized ligands for cross-coupling after C1 functionalization.

Strategic Reactivity & Orthogonal Functionalization

The true value of this scaffold lies in its orthogonal reactivity. By carefully sequencing the reaction conditions, chemists can selectively address one functional group at a time without requiring protecting groups.

The C1 Vector: Thioamide-Directed Heterocycle Synthesis

The primary and most reactive vector is the carbothioamide group. Thioamides are classic precursors for the Hantzsch thiazole synthesis [3]. When reacted with α -haloketones, the sulfur atom acts as a potent nucleophile, initiating an S-alkylation to form a thioiminium intermediate. This is followed by an intramolecular nucleophilic attack by the nitrogen onto the carbonyl carbon, and subsequent dehydration to yield a fully aromatized 2-arylthiazole[4]. Kinetic studies indicate that this reaction follows a second-order rate dependence, relying heavily on the dielectric constant of the solvent[5]. Alternatively, under specific base-catalyzed conditions, the thioamide can participate in Eschenmoser coupling reactions to yield vinylogous amides[6].

The C2 Vector: Transition-Metal Catalyzed Cross-Coupling

Once the thiazole ring is formed, the 2-bromo position becomes the next target. Although sterically hindered by the adjacent thiazole and fluorine atoms, the C-Br bond is highly activated for oxidative addition by Palladium(0) species. Suzuki-Miyaura or Buchwald-Hartwig couplings can be executed here to install aryl, heteroaryl, or amine substituents, expanding the pharmacophore's footprint.

The C5 Vector: Nucleophilic Aromatic Substitution (S_NAr)

The final vector is the 5-fluoro group. In the parent compound, the fluorine is only moderately activated. However, once the thioamide is converted into a thiazole (an electron-withdrawing heterocycle), and the C2 position is functionalized, the C5 position becomes highly electrophilic. The fluorine atom, being an excellent leaving group in S_NAr reactions due to its high electronegativity stabilizing the Meisenheimer complex, can be displaced by secondary amines (e.g., morpholine, piperazines) under thermal basic conditions.

G SM 2-Bromo-5-fluorobenzene- 1-carbothioamide Hantzsch Hantzsch Thiazole Synthesis (C1-Thioamide Vector) SM->Hantzsch α-haloketone Thiazole 2-(2-Bromo-5-fluorophenyl)thiazole (Intermediate 1) Hantzsch->Thiazole Suzuki Suzuki-Miyaura Coupling (C2-Bromo Vector) Biaryl 2-(2-Aryl-5-fluorophenyl)thiazole (Intermediate 2) Suzuki->Biaryl SNAr Nucleophilic Aromatic Sub. (C5-Fluoro Vector) Target Fully Functionalized Lead (Target Scaffold) SNAr->Target Thiazole->Suzuki Ar-B(OH)2, Pd cat. Biaryl->SNAr Nucleophile (Nu-)

Figure 1: Orthogonal functionalization workflow of 2-bromo-5-fluorobenzene-1-carbothioamide.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes built-in physical or chemical indicators that confirm the success of the mechanistic pathway before proceeding to analytical verification.

Protocol A: Hantzsch Thiazole Synthesis (C1 Functionalization)

Mechanistic Rationale: Ethanol is selected as the solvent because its protic nature stabilizes the ionic thioiminium intermediate, lowering the activation energy for the subsequent cyclization step[5]. Furthermore, the hydrobromide salt of the resulting thiazole is typically insoluble in cold ethanol, providing a thermodynamic sink that drives the reaction to completion[4].

Step-by-Step Methodology:

  • Initiation: Suspend 2-bromo-5-fluorobenzene-1-carbothioamide (1.0 equiv, 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.

  • Electrophile Addition: Add 2-bromoacetophenone (1.05 equiv, 10.5 mmol) portion-wise at room temperature.

  • Thermal Cyclization: Heat the mixture to reflux (78 °C) for 2–4 hours.

  • Self-Validation Check: The reaction is self-validating. Initially, the mixture will become a clear, homogeneous yellow solution as the S-alkylation occurs. As cyclization and dehydration proceed, the solution will transition into a thick, off-white suspension. This precipitation indicates successful aromatization and formation of the thiazole hydrobromide salt.

  • Isolation: Cool the reaction to 0 °C in an ice bath. Filter the precipitate under vacuum, wash with cold ethanol (2 × 10 mL), and dry under high vacuum.

Mechanism Reactants Thioamide + α-Haloketone S_Alkylation S-Alkylation (Thioiminium Ion) Reactants->S_Alkylation SN2 Attack Cyclization Ring Closure (Hydroxythiazoline) S_Alkylation->Cyclization Intramolecular Addition Dehydration Dehydration (-H2O) Cyclization->Dehydration Acid/Base Catalyzed Product Thiazole Derivative Dehydration->Product Aromatization

Figure 2: Mechanistic pathway of the Hantzsch thiazole synthesis.

Protocol B: Suzuki-Miyaura Cross-Coupling (C2 Functionalization)

Mechanistic Rationale: The use of Pd(dppf)Cl2​ is critical for this specific substrate. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step. Crucially, its steric bulk prevents catalyst poisoning by the basic nitrogen of the newly formed thiazole ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the 2-(2-bromo-5-fluorophenyl)thiazole intermediate (1.0 equiv, 5 mmol), an arylboronic acid (1.2 equiv, 6 mmol), and K2​CO3​ (2.5 equiv, 12.5 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 25 mL). Purge the flask with N2​ for 10 minutes.

  • Reaction: Heat the mixture to 90 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation Check: The reaction mixture will initially appear red/orange due to the active Pd(II)/Pd(0) species. A successful reaction nearing completion will often precipitate "Palladium black" (a fine black powder), indicating the exhaustion of the catalytic cycle and complete consumption of the aryl bromide.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Table 2: Optimization Parameters for Suzuki-Miyaura Coupling

ParameterOptimal ConditionSub-Optimal ConditionCausality for Failure
Catalyst Pd(dppf)Cl2​ Pd(PPh3​)4​ Monodentate ligands allow thiazole nitrogen coordination, poisoning the catalyst.
Base K2​CO3​ (Aqueous) Cs2​CO3​ (Anhydrous)Lack of water prevents the formation of the reactive boronate complex essential for transmetalation.
Temperature 90 °C60 °CSteric hindrance at the C2 position requires higher thermal energy to overcome the activation barrier for oxidative addition.

Conclusion

The 2-bromo-5-fluorobenzene-1-carbothioamide scaffold is a masterclass in latent reactivity. By understanding the electronic and steric interplay between the thioamide, the bromide, and the fluoride, chemists can execute a highly choreographed sequence of orthogonal functionalizations. The self-validating protocols provided herein ensure that researchers can confidently utilize this building block to rapidly generate diverse, drug-like chemical space with high fidelity and scientific rigor.

Sources

Exploratory

Advanced Chemical Profiling and Synthetic Methodologies for 2-Bromo-5-fluorobenzene-1-carbothioamide

Executive Summary In contemporary medicinal chemistry and drug development, halogenated thioamides serve as critical bifunctional building blocks. 2-Bromo-5-fluorobenzene-1-carbothioamide (CAS: 1527716-82-0) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, halogenated thioamides serve as critical bifunctional building blocks. 2-Bromo-5-fluorobenzene-1-carbothioamide (CAS: 1527716-82-0) is a highly specialized intermediate that bridges the gap between robust metabolic stability and versatile late-stage functionalization[1][2]. This technical whitepaper provides an in-depth analysis of its structural rationale, physicochemical properties, and optimized synthetic workflows, designed specifically for researchers engaged in heterocyclic assembly and rational drug design.

Chemical Identity & Quantitative Profiling

Accurate chemical identification is the first step in any self-validating experimental workflow. The quantitative data for 2-bromo-5-fluorobenzene-1-carbothioamide is summarized in Table 1 below[1].

Table 1: Physicochemical Properties and Identifiers

ParameterValue / Description
IUPAC Name 2-bromo-5-fluorobenzenecarbothioamide
CAS Registry Number 1527716-82-0
Molecular Formula C₇H₅BrFNS
Molecular Weight 234.09 g/mol
MDL Number MFCD31718393
Hydrogen Bond Donors 1 (NH₂ group)
Hydrogen Bond Acceptors 2 (F, S)

Structural Rationale in Drug Design (Pharmacophore Logic)

The strategic placement of functional groups on the benzene ring is not arbitrary; it is driven by strict causality in pharmacokinetics and synthetic utility.

  • Thioamide Bioisosterism: The carbothioamide group acts as a classic bioisostere for amides. Because sulfur is larger and less electronegative than oxygen, thioamides are stronger hydrogen-bond donors but weaker acceptors. This subtle shift often enhances target binding affinity while increasing overall lipophilicity[3][4].

  • C5-Fluorine (Metabolic Shielding): The introduction of a highly electronegative fluorine atom at the 5-position serves to block cytochrome P450-mediated aromatic oxidation. Furthermore, it modulates the pKa of adjacent protons, optimizing the molecule's membrane permeability.

  • C2-Bromine (Synthetic Handle): The heavy halogen at the ortho position provides a highly reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling divergent late-stage functionalization[5].

G Compound 2-bromo-5-fluorobenzene- 1-carbothioamide Thioamide Thioamide Group (H-bond donor/acceptor) Compound->Thioamide Fluorine 5-Fluoro Substitution (Metabolic Stability) Compound->Fluorine Bromine 2-Bromo Substitution (Cross-coupling site) Compound->Bromine

Caption: Pharmacophore logic of 2-bromo-5-fluorobenzene-1-carbothioamide.

Optimized Synthetic Workflows

Historically, the conversion of nitriles to thioamides required highly toxic, gaseous hydrogen sulfide (H₂S) under high pressure. Modern green chemistry dictates the use of safer, bench-stable reagents. The protocol below utilizes Sodium Hydrosulfide (NaSH) activated by Magnesium Chloride (MgCl₂)[3][6].

Mechanistic Causality

The addition of MgCl₂ is not merely catalytic; it acts as a critical Lewis acid. The Mg²⁺ ion coordinates to the nitrogen atom of the starting nitrile (2-bromo-5-fluorobenzonitrile). This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the nitrile carbon, making it highly electrophilic and susceptible to attack by the mild SH⁻ nucleophile at room temperature[6].

Synth Start 2-Bromo-5-fluorobenzonitrile (Starting Material) Reagents NaSH + MgCl2 (DMF, Room Temp) Start->Reagents Intermediate Nucleophilic Addition Thioimidate Complex Reagents->Intermediate Product 2-Bromo-5-fluorobenzene- 1-carbothioamide Intermediate->Product Aqueous Hydrolysis

Caption: Green synthesis workflow using NaSH and MgCl2 in DMF.

Self-Validating Experimental Protocol

Objective: Synthesis of 2-bromo-5-fluorobenzene-1-carbothioamide from 2-bromo-5-fluorobenzonitrile.

  • Solvation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 2-bromo-5-fluorobenzonitrile in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that effectively solvates both the organic substrate and the inorganic salts required for the reaction.

  • Lewis Acid Activation: Add 15.0 mmol (1.5 eq) of MgCl₂ hexahydrate. Stir the mixture for 15 minutes at 25°C.

    • Self-Validation: Complete dissolution of the salt confirms successful Lewis acid-base complexation with the nitrile.

  • Nucleophilic Addition: Portion-wise, add 20.0 mmol (2.0 eq) of NaSH hydrate.

    • Self-Validation: An immediate, mild exothermic reaction accompanied by a color shift to pale yellow indicates the formation of the thioimidate intermediate[6].

  • Reaction Monitoring: Stir at room temperature for 3 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Self-Validation: The disappearance of the high-Rf nitrile spot and the appearance of a lower-Rf, UV-active spot confirms conversion.

  • Aqueous Quench & Isolation: Pour the reaction mixture into 100 mL of ice-cold distilled water while stirring vigorously.

    • Causality: Water hydrolyzes the magnesium complex and forces the highly hydrophobic thioamide to crash out of the aqueous DMF solution.

  • Purification: Filter the resulting precipitate under vacuum, wash with copious amounts of cold water to remove residual DMF and salts, and dry under a high vacuum to yield the pure product.

Downstream Applications: Heterocyclic Assembly

The primary utility of 2-bromo-5-fluorobenzene-1-carbothioamide lies in its ability to undergo the Hantzsch Thiazole Synthesis . By reacting this thioamide with various α-bromoketones under refluxing ethanol conditions, researchers can rapidly assemble 2,4-disubstituted thiazoles[6][7]. These thiazole cores are ubiquitous in FDA-approved drugs, offering excellent metabolic stability and rigid structural geometry.

Thiazole Thioamide Thioamide Precursor (CAS: 1527716-82-0) Condensation Hantzsch Cyclization (Reflux in Ethanol) Thioamide->Condensation AlphaHalo alpha-Bromoketone (Electrophile) AlphaHalo->Condensation Target 2-(2-bromo-5-fluorophenyl) -thiazole derivative Condensation->Target

Caption: Hantzsch thiazole synthesis pathway utilizing the thioamide.

Analytical Validation Parameters

To ensure absolute trustworthiness of the synthesized batch, the following analytical markers must be validated:

  • ¹H NMR (DMSO-d₆): Look for two distinct, broad singlets between 9.5 and 10.5 ppm. These represent the diastereotopic protons of the thioamide NH₂ group, which are highly deshielded due to the C=S bond.

  • ¹³C NMR: The thiocarbonyl carbon (C=S) is a definitive marker and should appear far downfield, typically between 195.0 and 202.0 ppm.

  • Mass Spectrometry (ESI+): The spectrum must display a characteristic 1:1 isotopic doublet at m/z 234.0 and 236.0[M+H]⁺, confirming the presence of the single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

References

  • Title: Building Blocks Catalogue October 2018 (Namiki-s)
  • Source: bldpharm.
  • Title: BLD Pharmatech Co., Limited (Page 127) @ ChemBuyersGuide.com, Inc.
  • Source: researchgate.
  • Source: researchgate.
  • Source: mdpi.
  • Source: chemrxiv.
  • Source: acs.

Sources

Foundational

Potential derivatives of 2-bromo-5-fluorobenzene-1-carbothioamide

An In-depth Technical Guide to the Potential Derivatives of 2-Bromo-5-fluorobenzene-1-carbothioamide Abstract This technical guide provides a comprehensive exploration of the synthetic potential of 2-bromo-5-fluorobenzen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Derivatives of 2-Bromo-5-fluorobenzene-1-carbothioamide

Abstract

This technical guide provides a comprehensive exploration of the synthetic potential of 2-bromo-5-fluorobenzene-1-carbothioamide, a versatile scaffold for the development of novel chemical entities. The document is structured to provide researchers, medicinal chemists, and drug development professionals with a deep understanding of the molecule's reactivity and its application in creating diverse derivatives. We will dissect the key reactive sites—the carbothioamide moiety and the halogenated aromatic ring—to present a logical framework for derivatization strategies. This guide emphasizes the causality behind experimental choices, offering detailed, field-proven protocols and mechanistic insights. All methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Core Scaffold

2-Bromo-5-fluorobenzene-1-carbothioamide emerges as a molecule of significant interest at the intersection of medicinal chemistry and synthetic innovation. Its structure is a deliberate convergence of three key pharmacophoric and synthetic elements:

  • The Thioamide Group: More than a simple isostere of an amide, the thioamide functional group offers a unique set of physicochemical properties. It serves as an excellent hydrogen bond acceptor and a weaker donor compared to its amide counterpart, which can profoundly influence target affinity and protein-ligand interactions.[1][2] Thioamides have been successfully integrated into therapeutic agents to enhance stability, improve pharmacokinetic profiles, and even introduce novel mechanisms of action, such as acting as slow-releasing hydrogen sulfide (H₂S) donors.[3][4] Their incorporation is a recognized strategy in drug design to overcome challenges like proteolytic degradation and to improve the bioavailability of peptide-based drugs.[1][5]

  • The Bromo-Aromatic System: The bromine atom on the phenyl ring is not merely a substituent; it is a versatile synthetic handle. It provides a reliable position for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Buchwald-Hartwig aminations.[6] This allows for the systematic and controlled introduction of a vast array of molecular fragments, from simple alkyl chains to complex heterocyclic systems, enabling extensive structure-activity relationship (SAR) studies.

  • The Fluoro Substituent: The strategic placement of a fluorine atom imparts critical metabolic stability to the aromatic ring by blocking potential sites of oxidative metabolism. Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and create favorable electrostatic or polar interactions within a biological target's binding pocket, often enhancing affinity and selectivity.

This guide will systematically explore the derivatization pathways stemming from these functional regions, providing the technical foundation for leveraging this scaffold in modern drug discovery programs.

Derivatization via Carbothioamide Manipulation

The carbothioamide group is a rich hub of reactivity, primarily driven by the nucleophilicity of the sulfur atom and its ability to participate in cyclization reactions.

S-Alkylation for Thioimidate Formation

The sulfur atom of the thioamide is a soft nucleophile, readily reacting with soft electrophiles like alkyl halides. This reaction produces S-alkyl thioimidates, which are valuable intermediates for further functionalization or can be final target molecules themselves.

Mechanistic Rationale: The reaction proceeds via a standard SN2 mechanism. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction by solvating the cation of the base without deactivating the nucleophilic sulfur. A mild, non-nucleophilic base such as potassium carbonate is sufficient to deprotonate the thioamide, if necessary, or to act as an acid scavenger.

Experimental Protocol: Synthesis of S-methyl-2-bromo-5-fluorobenzene-1-carbimidothioate

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 2-bromo-5-fluorobenzene-1-carbothioamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add methyl iodide (CH₃I, 1.2 eq) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the S-methyl thioimidate derivative.

Cyclization Reactions for Heterocycle Synthesis

Thioamides are cornerstone synthons for the construction of sulfur- and nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.[3] The 2-bromo-5-fluorobenzene-1-carbothioamide core can be readily converted into derivatives like thiazoles, thiadiazoles, and pyrimidines.

Conceptual Workflow: Thiazole Synthesis

A classic approach to thiazole synthesis involves the Hantzsch reaction, where the thioamide acts as the nucleophilic sulfur component, reacting with an α-haloketone.

G cluster_workflow Workflow: Thiazole Synthesis from Thioamide start 2-Bromo-5-fluorobenzene- 1-carbothioamide conditions Reaction Conditions: Reflux in Ethanol start->conditions reagent α-Haloketone (e.g., 2-bromoacetophenone) reagent->conditions intermediate Thiazoline Intermediate (via nucleophilic attack & cyclization) conditions->intermediate Hantzsch Reaction product 2-(2-Bromo-5-fluorophenyl)- 4-phenyl-1,3-thiazole intermediate->product Dehydration

Caption: A generalized workflow for the synthesis of a thiazole derivative.

Experimental Protocol: Synthesis of 2-(2-Bromo-5-fluorophenyl)-4-phenyl-1,3-thiazole

  • Setup: To a solution of 2-bromo-5-fluorobenzene-1-carbothioamide (1.0 eq) in absolute ethanol (0.3 M), add 2-bromo-1-phenylethan-1-one (1.05 eq).

  • Heating: Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration.

  • Purification: If no precipitate forms, concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is then purified by recrystallization from ethanol or by column chromatography.

Derivatization via Aromatic Ring Functionalization

The C-Br bond is the primary site for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. This approach allows for the late-stage functionalization of the scaffold, a highly desirable feature in drug discovery.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds. It involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base.

Causality Behind Component Selection:

  • Catalyst/Ligand: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand is crucial. For an electron-deficient aryl bromide like our substrate, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) often accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.[6]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. The choice of base can significantly impact yield and reaction time.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

G ArylBr 2-Bromo-5-fluorobenzene- 1-carbothioamide (Ar-Br) OxAdd Oxidative Addition (Ar-Pd(II)-Br) ArylBr->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal Boronic Aryl Boronic Acid R-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-(Biphenyl-2-yl)-5-fluorobenzene-1-carbothioamide

  • Degassing: In a Schlenk flask, combine 2-bromo-5-fluorobenzene-1-carbothioamide (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 0.1 M).

  • Reaction: Heat the mixture to 90-100 °C for 12-16 hours under a nitrogen atmosphere.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the biaryl product.

Table 1: Comparison of Common Cross-Coupling Reactions for Aromatic C-Br Functionalization

Reaction NameCoupling PartnerKey ReagentsTypical Application
Suzuki-Miyaura Boronic acids/estersPd catalyst, BaseC-C bond formation (Aryl-Aryl, Aryl-Alkyl)
Buchwald-Hartwig Amines, AmidesPd catalyst, Ligand, BaseC-N bond formation
Sonogashira Terminal alkynesPd catalyst, Cu(I) co-catalyst, BaseC-C bond formation (Aryl-Alkynyl)
Heck AlkenesPd catalyst, BaseC-C bond formation (Aryl-Vinyl)

Summary and Outlook

2-Bromo-5-fluorobenzene-1-carbothioamide is a strategically designed scaffold that offers multiple avenues for chemical exploration. The derivatization strategies outlined in this guide—S-alkylation, heterocyclic synthesis via cyclization, and extensive C-C and C-N bond formation through palladium catalysis—provide a robust toolkit for generating libraries of novel compounds. The predictable reactivity of its functional groups, combined with the beneficial properties imparted by the thioamide and fluoro substituents, makes this core an exceptional starting point for programs in medicinal chemistry and materials science. Future work could explore more advanced transformations, such as C-H activation on the aromatic ring or metal-induced cyclizations involving both the thioamide and the ortho-bromo substituent.[7][8]

References

  • Unlocking the potential of the thioamide group in drug design and development - PMC. (2024).
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC. (n.d.).
  • Contemporary Applications of Thioamides and Methods for their Synthesis - ChemRxiv. (n.d.).
  • Full article: Unlocking the potential of the thioamide group in drug design and development. (2024).
  • Biosynthesis and Chemical Applications of Thioamides - ACS Publications - ACS.org. (2019).
  • Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed. (2024).
  • Buy 2-Bromo-5-fluorobenzenecarboximidamide (EVT-2791739) | 1260657-07-5 - EvitaChem. (n.d.).
  • Metal-induced cyclization of thiosemicarbazones derived from beta-keto amides and beta-keto esters: open-chain and cyclized ligands in zinc(II) complexes - PubMed. (2002).
  • Autocatalytic and oscillatory reaction networks that form guanidines and products of their cyclization - PMC. (2021).
  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination | Accounts of Chemical Research. (2016).
  • Contemporary Applications of Thioamides and Methods for Their Synthesis - ResearchGate. (n.d.).
  • Palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene and its application in the synthesis of fluorinated amino acids - Chemical Communications (RSC Publishing). (n.d.).
  • What is the synthesis method of 2-Bromo-5-fluorobenzotrifluoride? - FAQ - Guidechem. (2022).
  • Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines - ResearchGate. (2024).
  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones - MDPI. (2021).
  • The Use of Bioisosterism in Drug Design and Molecular Modification. (2012).
  • Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews - ACS Publications. (n.d.).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010).

Sources

Exploratory

Stability and storage conditions for 2-bromo-5-fluorobenzene-1-carbothioamide

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-5-fluorobenzene-1-carbothioamide For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-5-fluorobenzene-1-carbothioamide i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-5-fluorobenzene-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorobenzene-1-carbothioamide is a halogenated aromatic thioamide with potential applications in pharmaceutical synthesis and materials science.[1] The presence of a reactive thioamide group, along with bromine and fluorine substituents on a stable aromatic ring, imparts a unique chemical profile that necessitates a thorough understanding of its stability for effective use in research and development.[1][2] This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling procedures, and a detailed protocol for conducting a formal stability study.

Chemical Profile and Inherent Stability Factors

The stability of 2-bromo-5-fluorobenzene-1-carbothioamide is governed by the interplay of its three key structural features: the aromatic benzene ring, the halogen substituents (bromo and fluoro), and the carbothioamide functional group.

The Aromatic Core

The benzene ring provides a foundation of high thermodynamic and chemical stability, a characteristic feature of aromatic compounds.[3][4] This inherent stability means that the ring itself is unlikely to degrade under typical storage conditions. However, the substituents on the ring dictate its overall reactivity and potential degradation pathways.

Halogen Substituents: Bromo and Fluoro Groups

The C-Br and C-F bonds on the aromatic ring are generally stable. Fluorine substitution, in particular, can enhance the crystalline stability of related benzamide structures by suppressing disorder.[5][6] The carbon-bromine bond in aromatic compounds has a significant bond dissociation energy, indicating its general robustness.[7] However, these halogen groups can be susceptible to displacement under certain conditions, such as nucleophilic aromatic substitution or reductive dehalogenation, though these reactions typically require specific and often harsh reagents and conditions.

The Carbothioamide (Thioamide) Moiety: The Primary Locus of Instability

The thioamide functional group (-CSNH₂) is the most reactive part of the molecule and the primary determinant of its stability profile. While thioamides can be more stable than amides in certain contexts, such as enhancing the proteolytic stability of peptides, they are also prone to specific degradation reactions.[2] The thioamide linkage has been reported to be susceptible to cleavage during long-term storage in some molecules.[2] The primary degradation pathways for thioamides include:

  • Hydrolysis: Thioamides can be hydrolyzed to the corresponding amides and subsequently to carboxylic acids, particularly under acidic or basic conditions.

  • Oxidation: The sulfur atom in the thioamide group is susceptible to oxidation, which can lead to a variety of products.

Given the reactivity of this group, careful control of storage conditions is paramount to preserving the integrity of 2-bromo-5-fluorobenzene-1-carbothioamide.

Recommended Handling and Storage Conditions

Based on the chemical profile and safety data from structurally related compounds, the following conditions are recommended for the storage and handling of 2-bromo-5-fluorobenzene-1-carbothioamide to minimize degradation.

Table 1: Recommended Storage and Handling Parameters
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.Lower temperatures slow down the rate of potential hydrolytic and oxidative degradation reactions.[8][9][10]
Humidity Store in a tightly sealed container with a desiccant.Minimizes exposure to atmospheric moisture, which can promote hydrolysis of the thioamide group.[11]
Atmosphere For long-term storage or for high-purity reference standards, store under an inert atmosphere (e.g., argon or nitrogen).Protects against atmospheric oxygen, reducing the risk of oxidative degradation of the thioamide moiety.
Light Store in an amber vial or other light-protecting container.Although the aromatic ring is stable, UV light can potentially provide the energy to initiate degradation, particularly involving the C-Br bond.
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases.These substances can directly react with and degrade the thioamide functional group or other parts of the molecule.[12][13]

Handling Precautions:

  • Handle in a well-ventilated area to avoid inhalation of any dust or vapors.[8][10]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to prevent skin and eye contact.[11]

  • Avoid the formation of dust and aerosols.[8]

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.

cluster_main 2-Bromo-5-fluorobenzene-1-carbothioamide cluster_products Potential Degradation Products A C₇H₅BrFNS B 2-Bromo-5-fluorobenzamide (Hydrolysis Product) A->B H₂O (Acid/Base) D Oxidized Species (Oxidation Product) A->D [O] C 2-Bromo-5-fluorobenzoic Acid (Further Hydrolysis) B->C H₂O (Acid/Base)

Caption: Hypothetical degradation pathways for the subject compound.

Experimental Protocol: Forced Degradation and Stability Study

To definitively determine the stability of 2-bromo-5-fluorobenzene-1-carbothioamide, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Objective

To assess the intrinsic stability of 2-bromo-5-fluorobenzene-1-carbothioamide under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the primary degradation products.

Materials and Instrumentation
  • 2-bromo-5-fluorobenzene-1-carbothioamide

  • HPLC-grade acetonitrile and water

  • Reagent-grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide

  • HPLC or UPLC system with a photodiode array (PDA) or UV detector

  • LC-MS system for identification of degradation products

  • Photostability chamber

  • Calibrated oven

Experimental Workflow

start Prepare Stock Solution of Compound in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, Solid State) start->thermal photo Photolytic Stress (ICH Q1B Conditions) start->photo analysis Analyze Samples by HPLC-PDA at Various Time Points acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Major Degradants using LC-MS analysis->identification end Report Stability Profile identification->end

Caption: Workflow for the forced degradation stability study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of 2-bromo-5-fluorobenzene-1-carbothioamide at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C.

    • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • For the thermally stressed solid, dissolve a portion in the initial solvent mixture at each time point.

    • Analyze all samples using a developed stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or other suitable modifier) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage degradation of 2-bromo-5-fluorobenzene-1-carbothioamide under each condition.

    • If significant degradation is observed, use LC-MS to determine the mass of the degradation products and propose their structures.

Conclusion

While 2-bromo-5-fluorobenzene-1-carbothioamide possesses a stable aromatic core, its thioamide functional group presents a potential liability, making it susceptible to hydrolysis and oxidation. Strict adherence to proper storage conditions—cool, dry, and protected from light and atmospheric oxygen—is essential to ensure its long-term integrity. For critical applications, a formal stability study, as outlined in this guide, should be performed to fully characterize its stability profile and identify any potential degradation products. This empirical data is invaluable for ensuring the quality and reliability of research and development outcomes.

References

  • EvitaChem. (n.d.). 2-Bromo-5-fluorobenzenecarboximidamide.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10). American Chemical Society.
  • Beilstein Journals. (2018, February 27).
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.).
  • ECHEMI. (n.d.).
  • ResearchGate. (2018, February 13).
  • DTU Research Database. (n.d.).
  • Fisher Scientific. (2011, May 20).
  • Apollo Scientific. (n.d.). 2-Bromo-5-fluorobenzotrifluoride.
  • Chemistry LibreTexts. (2014, July 22). 15.
  • ECHEMI. (n.d.).
  • Capot Chemical. (2026, February 7).
  • Thermo Fisher Scientific. (2011, May 20).
  • PMC. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.
  • Khan Academy. (2013, April 6). Aromatic stability I - Khan Academy Organic Chemistry [Video]. YouTube.
  • Degradation of 2-bromo-, 2-chloro- and 2-fluorobenzoate by Pseudomonas putida CLB 250. (n.d.).
  • The Royal Society. (n.d.). Studies of the variations in bond dissociation energies of aromatic compounds. I. Mono-bromo-aryles | Proceedings A.
  • ACS Publications. (2007, June 23). Bromination of Deactivated Aromatics: A Simple and Efficient Method | The Journal of Organic Chemistry.
  • ACS Publications. (2025, October 3). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission.
  • MDPI. (2023, April 17).
  • ResearchGate. (2025, August 7).
  • EvitaChem. (n.d.). Buy 2-Bromo-5-fluorobenzenecarboximidamide (EVT-2791739) | 1260657-07-5.
  • Bionity. (n.d.). Thioamide.
  • ChemicalBook. (2025, July 24). 2-Bromo-5-fluorobenzotrifluoride | 40161-55-5.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 | Request PDF.
  • PubMed. (2012, September 15).
  • ResearchGate. (n.d.). (PDF) 2-Bromo-5-fluorobenzaldehyde.
  • ResearchGate. (2025, August 6).

Sources

Foundational

Electrophilic Substitution of 2-Bromo-5-fluorobenzene-1-carbothioamide: Mechanistic Insights and Synthetic Protocols

Executive Summary For researchers and drug development professionals, the late-stage functionalization of heavily decorated aromatic scaffolds is a persistent hurdle. 2-Bromo-5-fluorobenzene-1-carbothioamide presents a u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For researchers and drug development professionals, the late-stage functionalization of heavily decorated aromatic scaffolds is a persistent hurdle. 2-Bromo-5-fluorobenzene-1-carbothioamide presents a unique intersection of chemoselective and regioselective challenges. This whitepaper deconstructs the electronic interplay of its substituents, explains the causality behind S-nucleophilicity versus ring electrophilicity, and provides self-validating protocols for the regioselective electrophilic aromatic substitution (EAS) of this complex pharmacophore.

Molecular Anatomy and Directing Group Synergy

The functionalization of 2-bromo-5-fluorobenzene-1-carbothioamide requires navigating three distinct substituents, each exerting competing electronic demands on the benzene core:

  • Carbothioamide (-C(=S)NH₂): Located at C1, this is a potent electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. It severely deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5)[1].

  • Bromine (-Br): Located at C2, bromine is a weakly deactivating halogen that operates via -I withdrawal but directs ortho/para due to its +M lone-pair donation[1].

  • Fluorine (-F): Located at C5, fluorine exhibits an anomalous reactivity profile. Its strong +M effect effectively cancels its -I effect at the para position, making it uniquely activating at the para site while remaining deactivating at the ortho and meta positions[2].

Chemoselectivity: Overcoming S-Nucleophilicity

Before addressing ring regioselectivity, we must establish chemoselective control. Thioamides are ambidentate nucleophiles. The sulfur atom is highly polarizable (a "soft" nucleophile) and is typically the most reactive site on the molecule under neutral or mildly acidic conditions[3].

The Causality of Acidic Protection: If standard electrophilic conditions are applied (e.g., dilute acids or soft alkyl halides), the electrophile will preferentially attack the sulfur, resulting in S-alkylation, S-oxidation, or complete desulfurization[3]. To force EAS onto the deactivated aromatic ring, we must protect the sulfur atom. This is achieved via in situ protonation using concentrated sulfuric acid or superacidic media. Protonation yields a cationic species (e.g., -C(=SH⁺)NH₂), which passivates the sulfur against electrophilic attack and transforms the C1 substituent into an even more extreme EWG, necessitating the use of "hard," highly reactive electrophiles[4].

Regioselectivity: Navigating the Wheland Intermediate

With the thioamide protonated, the ring is profoundly deactivated. The regiochemical outcome is dictated by the relative stability of the resulting Wheland intermediates (σ-complexes)[5]. The available positions for attack are C3, C4, and C6.

  • Attack at C4 or C6 (Disfavored): Electrophilic attack at these positions places the transient positive charge directly adjacent to the protonated thioamide (C1) in one of its primary resonance contributors. The immense electrostatic repulsion between the ring cation and the cationic EWG creates an insurmountable activation barrier[5].

  • Attack at C3 (Favored): Attack at C3 delocalizes the positive charge to C2, C4, and C6. Crucially, the charge bypasses the highly destabilizing C1 position. Furthermore, the positive charge at C2 is stabilized by the +M lone-pair donation of the adjacent bromine atom.

Thus, C3 emerges as the kinetically and thermodynamically favored site, benefiting from the synergistic meta-directing effect of the thioamide and the ortho-directing effect of the bromine.

Chemoselectivity Start 2-Bromo-5-fluorobenzene- 1-carbothioamide Cond_Mild Mild/Soft Electrophiles (e.g., Alkyl halides) Start->Cond_Mild Cond_Harsh Hard Electrophiles (e.g., HNO3/H2SO4) Start->Cond_Harsh S_Attack S-Attack (Chemoselectivity) Thioamide S-alkylation Cond_Mild->S_Attack Kinetic Control Protonation In situ Thioamide Protonation (-C(=SH+)NH2) Cond_Harsh->Protonation Acidic Protection Ring_Attack Ring EAS (Regioselectivity) Highly Deactivated Ring Protonation->Ring_Attack Forces Ring Attack C3_Sigma Attack at C3 (Favored) Avoids C1 destabilization Ring_Attack->C3_Sigma Synergistic Directing C4_C6_Sigma Attack at C4/C6 (Disfavored) + charge on C1 (EWG) Ring_Attack->C4_C6_Sigma F-Directing Overcome Product 3-Substituted Product C3_Sigma->Product

Figure 1: Chemoselectivity and regioselectivity pathways governing the EAS of the substrate.

Quantitative Data Summaries

Table 1: Substituent Electronic Effects and Regiochemical Impact

Substituent Position Inductive Effect Mesomeric Effect Directing Preference Impact on C3 Attack
Carbothioamide C1 Strong (-I) Strong (-M) Meta (C3, C5) Favored (Meta to EWG)
Bromine C2 Weak (-I) Moderate (+M) Ortho/Para (C1, C3, C5) Favored (Ortho to Br)

| Fluorine | C5 | Strong (-I) | Strong (+M) | Ortho/Para (C4, C6, C2) | Disfavored (Meta to F) |

Table 2: Chemoselective Control Parameters

Reagent System Electrophile Hardness Primary Target Site Major Outcome
Alkyl Halides / Mild Lewis Acids Soft Thioamide Sulfur S-Alkylation / Desulfurization
Br₂ in DCM Soft Thioamide Sulfur S-Oxidation / Disulfide formation
HNO₃ / H₂SO₄ (Conc.) Hard (NO₂⁺) Aromatic Ring (C3) Regioselective Nitration

| NBS / TfOH (Superacid) | Hard (Br⁺) | Aromatic Ring (C3) | Regioselective Bromination |

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process quality control (QC) checks to verify causality at each stage.

Protocol A: Regioselective Nitration (C3 Position)

Objective: Introduce a nitro group at C3 using hard electrophilic conditions to bypass S-oxidation.

  • Substrate Dissolution: Suspend 2-bromo-5-fluorobenzene-1-carbothioamide (1.0 eq) in concentrated H₂SO₄ (10 volumes) and cool to 0 °C.

    • Validation Check: The suspension will transition to a clear solution, confirming the successful protonation of the thioamide group.

  • Electrophile Generation: In a separate flask, carefully mix fuming HNO₃ (1.2 eq) with conc. H₂SO₄ (2 volumes) at 0 °C to generate the nitronium ion (NO₂⁺).

  • Slow Addition: Add the nitrating mixture dropwise to the substrate solution.

    • Validation Check: Maintain the internal temperature strictly below 5 °C. Exceeding this threshold indicates runaway kinetic S-oxidation rather than controlled ring nitration.

  • Thermal Activation: Once addition is complete, gradually warm the reaction to 60 °C and stir for 4 hours. The highly deactivated nature of the protonated ring requires thermal energy to cross the Wheland intermediate activation barrier.

    • Validation Check: Aliquot quenching followed by LC-MS should show the disappearance of the starting mass (m/z ~234) and the emergence of the nitrated product (m/z ~279).

  • Quenching & Isolation: Pour the mixture over crushed ice. The rapid dilution deprotonates the thioamide, precipitating the neutral product. Filter, wash with cold water, and recrystallize from ethanol.

    • Validation Check: ¹H-NMR of the purified solid must show the disappearance of the C3 aromatic proton and the retention of the C4/C6 protons, confirming regioselectivity.

Workflow Step1 Step1 Step3 Step3 Step1->Step3 Step2 Step2 Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step5 Step4->Step5

Figure 2: Step-by-step experimental workflow for the regioselective nitration protocol.

Protocol B: Superacidic Electrophilic Bromination

Objective: Achieve C3 bromination using a superacid medium to prevent S-bromination.

  • Superacidic Solvation: Dissolve the substrate (1.0 eq) in Trifluoromethanesulfonic acid (TfOH) at 0 °C. TfOH acts as both a solvent and a superacid, fully passivating the sulfur.

  • Electrophile Introduction: Add N-Bromosuccinimide (NBS, 1.1 eq) in small portions. In TfOH, NBS acts as a precursor to the superelectrophilic Br⁺ species.

  • Propagation: Stir the mixture at room temperature for 12 hours.

    • Validation Check: TLC monitoring (Hexanes:EtOAc 3:1) should reveal a new, less polar spot corresponding to the dibrominated core.

  • Isolation: Quench carefully over ice, extract with EtOAc, wash with saturated NaHCO₃ to neutralize residual TfOH, dry over Na₂SO₄, and purify via flash column chromatography.

References
  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena Source: Journal of Chemical Education URL:[Link]

  • Electrophilic aromatic directing groups Source: Wikipedia (Chemistry Sub-Project) URL:[Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent Source: Molecules (MDPI) URL:[Link]

  • Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine Source: Tetrahedron Letters URL:[Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation Source: Journal of the American Chemical Society URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-Bromo-5-fluorobenzene-1-carbothioamide in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction and Structural Rationale In modern drug discovery, the desi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction and Structural Rationale

In modern drug discovery, the design of conformationally restricted, metabolically stable scaffolds is paramount. 2-Bromo-5-fluorobenzene-1-carbothioamide (CAS: 1527716-82-0) has emerged as a highly versatile building block for constructing complex biaryl and heteroaryl systems [1].

The strategic value of this molecule lies in its unique tri-functional substitution pattern, which allows for orthogonal reactivity and precise tuning of physicochemical properties:

  • The Thioamide Handle: Serves as a classic, highly efficient precursor for the construction of thiazoles via the Hantzsch synthesis. Thiazoles are privileged pharmacophores found in numerous FDA-approved drugs.

  • The Ortho-Bromine: Functions as a critical handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Crucially, its ortho relationship to the newly formed heterocycle forces the resulting biaryl system out of planarity. This increased 3D character (higher fraction of sp3-like behavior) improves aqueous solubility and reduces promiscuous off-target protein binding [2].

  • The Meta-Fluorine: The introduction of fluorine at the 5-position serves a dual purpose. First, it lowers the pKa of adjacent protons and increases the overall lipophilicity (logP) of the scaffold. Second, it blocks cytochrome P450-mediated oxidative metabolism at a typically vulnerable aromatic position, thereby extending the in vivo half-life of the resulting lead compound[3].

Rationale Core 2-Bromo-5-fluorobenzene- 1-carbothioamide Thioamide Thioamide Group (Heterocycle Precursor) Core->Thioamide Hantzsch Rxn Bromo Ortho-Bromine (Steric Twist & Cross-Coupling) Core->Bromo Pd-Catalysis Fluoro Meta-Fluorine (Metabolic Blockade) Core->Fluoro CYP450 Evasion

Pharmacophore rationale of 2-bromo-5-fluorobenzene-1-carbothioamide in drug design.

Quantitative Data: Physicochemical Profiling

Before initiating synthesis, understanding the baseline physicochemical parameters of the building block ensures proper solvent selection and reaction monitoring. Below is a summary of the key properties of the 2-bromo-5-fluoroaryl system [4].

PropertyValue / DescriptorRelevance to Experimental Design
Molecular Weight 234.09 g/mol Ideal low-MW starting point for fragment-based or lead-oriented synthesis.
Hydrogen Bond Donors 1 (-NH2)Participates in condensation; requires complete consumption to avoid side reactions.
Hydrogen Bond Acceptors 2 (F, S)Influences solubility; highly soluble in polar aprotic solvents (DMF, DMSO).
C-Br Bond Activation Enhanced by meta-FThe electron-withdrawing fluorine slightly activates the C-Br bond for oxidative addition.

Experimental Workflows and Protocols

The following protocols detail the divergent synthesis of conformationally restricted biaryl-thiazole leads. The workflow is designed as a self-validating system, ensuring that each intermediate is chemically robust before proceeding to the next step.

Workflow SM Starting Material (Thioamide) Condensation Hantzsch Condensation (EtOH, Reflux) SM->Condensation Intermediate Thiazole Intermediate (C-Br Intact) Condensation->Intermediate Cyclization Coupling Suzuki Coupling (Pd-Catalyst, Base) Intermediate->Coupling Boronic Acid Product Biaryl Lead Compound (Conformationally Locked) Coupling->Product C-C Bond Formation

Divergent synthetic workflow from thioamide to conformationally locked biaryl leads.

Protocol A: Hantzsch Synthesis of 2-(2-Bromo-5-fluorophenyl)thiazole

Objective: Construct the core thiazole ring while preserving the sensitive carbon-bromine bond for downstream functionalization.

Causality & Rationale: Ethanol is selected as the solvent because it fully solubilizes the starting materials at reflux. However, as the reaction progresses, the resulting thiazole hydrobromide salt often precipitates upon cooling. This phase change drives the equilibrium forward and allows for isolation via simple filtration, bypassing the need for early-stage column chromatography.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-bromo-5-fluorobenzene-1-carbothioamide (1.0 equiv, 5.0 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: Add the desired α -haloketone (e.g., 2-bromoacetophenone) (1.05 equiv, 5.25 mmol) in one portion. Note: A slight excess of the haloketone ensures complete consumption of the thioamide, which is harder to remove via crystallization.

  • Reaction: Heat the mixture to reflux (80 °C). The suspension will typically clear into a homogeneous solution within 15 minutes.

  • Validation (In-Process): After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze. The reaction is complete when the thioamide mass (m/z 234) is <1% relative to the product.

  • Isolation: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath for 30 minutes. A precipitate should form.

  • Workup: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) followed by diethyl ether (10 mL) to remove unreacted haloketone. Dry under high vacuum to afford the thiazole hydrobromide salt.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Couple the sterically hindered ortho-bromo position with an aryl boronic acid to generate a highly twisted biaryl system.

Causality & Rationale: The bromine atom is flanked by the bulky thiazole ring, creating significant steric hindrance. Standard palladium catalysts (like Pd(PPh3)4) often fail or require excessive heating here. Therefore, Pd(dppf)Cl2 is chosen; its bidentate ferrocene ligand provides a wide bite angle, balancing the electron richness needed for oxidative addition with the steric bulk required for reductive elimination. A biphasic 1,4-Dioxane/Water system is used because water is essential to dissolve the inorganic base (K2CO3), which forms the reactive "ate" complex with the boronic acid, a prerequisite for transmetalation.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL microwave vial, add the 2-(2-bromo-5-fluorophenyl)thiazole intermediate (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.5 equiv, 1.5 mmol), and K2CO3 (3.0 equiv, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 adduct (0.05 equiv, 5 mol%). Crucial Step: Perform this addition in a glovebox or under a strict argon stream to prevent catalyst oxidation.

  • Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and degassed deionized water (2 mL). Seal the vial with a crimp cap.

  • Reaction: Heat the mixture in an oil bath at 90 °C for 12 hours with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active) should disappear, replaced by a lower Rf, highly fluorescent product spot.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) to remove inorganic salts. Extract the aqueous layer once with EtOAc (10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the pure conformationally locked biaryl lead.

References

  • ChemBuyersGuide. "2-BROMO-5-FLUOROBENZENE-1-CARBOTHIOAMIDE CAS:1527716-82-0." ChemBuyersGuide Database. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 520983, 2-Bromo-5-fluorobenzotrifluoride (Representative 2-bromo-5-fluoroaryl system)." PubChem. Available at:[Link]

Application

Application Notes &amp; Protocols: Synthesis of Pharmaceutical Intermediates from 2-Bromo-5-fluorobenzene-1-carbothioamide

Abstract This technical guide provides detailed application notes and validated protocols for the synthetic utilization of 2-bromo-5-fluorobenzene-1-carbothioamide, a key building block for accessing high-value pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the synthetic utilization of 2-bromo-5-fluorobenzene-1-carbothioamide, a key building block for accessing high-value pharmaceutical intermediates. The strategic positioning of the thioamide, bromo, and fluoro groups offers a versatile platform for constructing complex heterocyclic scaffolds. The primary focus of this document is the intramolecular cyclization to form 6-fluoro-2-aminobenzothiazoles, a privileged scaffold in medicinal chemistry. Additionally, we explore the application of this substrate in the classical Hantzsch thiazole synthesis to demonstrate its utility in intermolecular reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic campaigns.

Introduction: The Strategic Value of 2-Bromo-5-fluorobenzene-1-carbothioamide

2-Bromo-5-fluorobenzene-1-carbothioamide is a trifunctionalized aromatic compound of significant interest in modern drug discovery. Its value is derived from the unique interplay of its constituent parts:

  • The Thioamide Moiety: A versatile functional group that serves as a precursor to numerous sulfur- and nitrogen-containing heterocycles. It is a key component in cyclization reactions.

  • The Ortho-Bromo Substituent: This halogen acts as an excellent leaving group in intramolecular cyclization reactions, facilitating the formation of fused ring systems through carbon-sulfur bond formation.

  • The Fluoro Group: The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry.[1][2][3] Fluorine can enhance metabolic stability, improve binding affinity to target proteins by modulating pKa and conformational preferences, and increase membrane permeability.[1][2][4]

The primary and most powerful application of this starting material is its conversion into 2-amino-6-fluorobenzothiazoles. The benzothiazole core is a "privileged structure" found in numerous biologically active compounds and approved pharmaceuticals.[5][6][7][8] This guide provides robust protocols to access this core and further demonstrates the substrate's versatility.

Core Synthetic Application: Intramolecular Cyclization to 6-Fluoro-2-Aminobenzothiazole

The most direct synthetic route leveraging the unique functionality of 2-bromo-5-fluorobenzene-1-carbothioamide is an intramolecular C-S cross-coupling reaction. The proximity of the thioamide group to the ortho-bromine atom makes this an entropically favored cyclization. This transformation is typically promoted by a catalyst, with copper(I) salts being particularly effective and economical for facilitating this type of C-S bond formation.[9]

Causality Behind Experimental Choices:
  • Catalyst: Copper(I) iodide (CuI) is selected for its proven efficacy in catalyzing intramolecular S-arylation reactions. It facilitates the oxidative addition/reductive elimination cycle required for C-S bond formation under milder conditions than uncatalyzed thermal methods.

  • Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is used. Its role is to deprotonate the thioamide, generating the thiolate nucleophile required for the cyclization cascade without competing in unwanted side reactions.

  • Solvent: A high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal. These solvents effectively dissolve the reactants and the inorganic base, and their high boiling points allow the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

Protocol 1: Copper-Catalyzed Synthesis of 6-Fluoro-2-aminobenzothiazole

This protocol details the efficient cyclization of the starting thioamide to its corresponding benzothiazole derivative.

Materials:

  • 2-bromo-5-fluorobenzene-1-carbothioamide

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-fluorobenzene-1-carbothioamide (1.0 equiv).

  • Add anhydrous potassium carbonate (2.0 equiv) and copper(I) iodide (0.1 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.2 M.

  • Heat the reaction mixture to 120 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-fluoro-2-aminobenzothiazole.

Data Presentation: Reaction Parameters and Expected Outcome
ParameterValueRationale
Starting Material 2-bromo-5-fluorobenzene-1-carbothioamideProvides the necessary atoms for the benzothiazole core.
Catalyst CuI (10 mol%)Efficiently catalyzes intramolecular C-S bond formation.
Base K₂CO₃ (2.0 equiv)Deprotonates the thioamide for nucleophilic attack.
Solvent DMFHigh-boiling polar aprotic solvent for solubility and temperature.
Temperature 120 °CProvides sufficient thermal energy for the reaction to proceed.
Time 8-16 hTypical duration for reaction completion.
Expected Yield 75-90%Based on analogous literature procedures for C-S coupling.
Expected Purity >95% (after chromatography)Column chromatography is effective for purification.
Visualization of Protocol 1 Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine thioamide, K₂CO₃, CuI in flask inert 2. Establish inert atmosphere (N₂/Ar) reagents->inert solvent 3. Add anhydrous DMF inert->solvent heat 4. Heat to 120 °C with stirring solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor quench 6. Cool and pour into water monitor->quench extract 7. Extract with Ethyl Acetate quench->extract dry 8. Dry, filter, and concentrate extract->dry purify 9. Purify via Column Chromatography dry->purify product Pure 6-Fluoro-2-aminobenzothiazole purify->product

Caption: Experimental workflow for the synthesis of 6-fluoro-2-aminobenzothiazole.

Intermolecular Application: Hantzsch Thiazole Synthesis

To showcase the broader utility of the thioamide functional group, this section details its use in the classic Hantzsch thiazole synthesis.[10][11][12][13] This reaction involves the condensation of a thioamide with an α-haloketone to form a thiazole ring.[14] In this case, 2-bromo-5-fluorobenzene-1-carbothioamide serves as the thioamide component, leading to the formation of a 2-(2-bromo-5-fluorophenyl)-4-substituted-thiazole. This demonstrates how the starting material can be used to construct non-fused heterocyclic systems.

Reaction Principle & Causality:

The Hantzsch synthesis proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon.[10] A final dehydration step yields the aromatic thiazole ring. The choice of α-haloketone directly determines the substituent at the 4-position of the resulting thiazole. This method is highly reliable and generally high-yielding.[14]

Protocol 2: Hantzsch Synthesis of 2-(2-Bromo-5-fluorophenyl)-4-phenylthiazole

This protocol uses 2-bromoacetophenone as a representative α-haloketone.

Materials:

  • 2-bromo-5-fluorobenzene-1-carbothioamide

  • 2-Bromoacetophenone (or other α-haloketone)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 2-bromo-5-fluorobenzene-1-carbothioamide (1.0 equiv) in ethanol.

  • Add 2-bromoacetophenone (1.0 equiv) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C).

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into a beaker containing a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the HBr byproduct.

  • Stir for 30 minutes. The product may precipitate.

  • Collect the solid product by vacuum filtration, washing the filter cake with water.

  • If an oil is obtained, extract with an organic solvent like ethyl acetate.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography.

Visualization of Hantzsch Synthesis Mechanism

G Thioamide Thioamide (S-nucleophile) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 1. SN2 Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal-like) Intermediate1->Intermediate2 2. Intramolecular Cyclization (N attacks C=O) Thiazole Aromatic Thiazole Intermediate2->Thiazole 3. Dehydration (-H₂O)

Caption: Generalized mechanism of the Hantzsch Thiazole Synthesis.

Conclusion and Future Directions

2-Bromo-5-fluorobenzene-1-carbothioamide stands out as a highly valuable and versatile intermediate for pharmaceutical synthesis. The protocols provided herein offer reliable and reproducible methods for its conversion into two distinct and important heterocyclic scaffolds: benzothiazoles and thiazoles. The primary utility lies in the efficient, copper-catalyzed intramolecular cyclization to produce 6-fluoro-2-aminobenzothiazole, a core that can be readily subjected to further derivatization (e.g., N-alkylation, acylation, or cross-coupling) to generate libraries of potential drug candidates. Researchers are encouraged to adapt these foundational protocols to explore novel synthetic pathways and create new chemical entities for drug discovery programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2-yl)thiazole. Retrieved from a URL provided by the grounding tool.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from a URL provided by the grounding tool.
  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from a URL provided by the grounding tool.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides. Retrieved from a URL provided by the grounding tool.
  • EvitaChem. (n.d.). Buy 2-Bromo-5-fluorobenzenecarboximidamide. Retrieved from a URL provided by the grounding tool.
  • Organic Chemistry Portal. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Retrieved from a URL provided by the grounding tool.
  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from a URL provided by the grounding tool.
  • IJRPR. (2023). Synthesis and various biological activities of benzothiazole derivative. Retrieved from a URL provided by the grounding tool.
  • National Institutes of Health (NIH). (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Synthesis of 2-aminobenzothiazoles from secondary amines with 2-iodophenyl isothiocyanates. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from a URL provided by the grounding tool.
  • Journal of Microbiology, Biotechnology and Food Sciences. (2025). synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer. Retrieved from a URL provided by the grounding tool.
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from a URL provided by the grounding tool.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from a URL provided by the grounding tool.
  • Eureka. (2017). Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity. Retrieved from a URL provided by the grounding tool.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from a URL provided by the grounding tool.
  • Journal of Chemical Science. (2023). Chemical kinetics: cyclisation reaction of hydrazinecarbothioamide, thioacetamide, and thiobenzamide with ethyl 2-bromoacetate. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry | Request PDF. Retrieved from a URL provided by the grounding tool.
  • Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from a URL provided by the grounding tool.
  • Guidechem. (2022). What is the synthesis method of 2-Bromo-5-fluorobenzotrifluoride?. Retrieved from a URL provided by the grounding tool.
  • JSciMed Central. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (n.d.). Synthesis of Pharmaceutical Intermediates from 2-Bromo-6-chlorobenzoic Acid: Application Notes and Protocols. Retrieved from a URL provided by the grounding tool.
  • University of Mississippi eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from a URL provided by the grounding tool.

Sources

Method

Application Notes and Protocols: The Emerging Role of 2-Bromo-5-fluorobenzene-1-carbothioamide in the Development of Novel Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals. Introduction: Unlocking New Therapeutic Potential with a Versatile Scaffold In the landscape of modern medicinal chemistry, the strategic incorporati...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking New Therapeutic Potential with a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence the therapeutic efficacy of small molecules. The 2-bromo-5-fluorobenzene-1-carbothioamide scaffold is a promising, yet largely unexplored, platform for the design of next-generation enzyme inhibitors. This molecule uniquely combines the bioisosteric properties of a thioamide with the modulating effects of halogenation, offering a powerful toolkit for researchers aiming to overcome challenges in drug discovery, such as potency, selectivity, and metabolic stability.

The thioamide group, an isostere of the ubiquitous amide bond, imparts distinct physicochemical properties. It is a stronger hydrogen bond donor and possesses a larger van der Waals radius than its amide counterpart, which can lead to altered and potentially more potent interactions within an enzyme's active site.[1][2] Furthermore, the introduction of fluorine and bromine atoms onto the phenyl ring provides several advantages. Fluorine, a common feature in many successful drugs, can enhance binding affinity, improve metabolic stability, and modulate pKa.[3][4] The bromine atom serves as a valuable synthetic handle, enabling further structural diversification through cross-coupling reactions to explore structure-activity relationships (SAR).[5]

These application notes provide a comprehensive guide to the potential of 2-bromo-5-fluorobenzene-1-carbothioamide in enzyme inhibitor design. We will delve into its synthesis, propose potential enzymatic targets based on the known activities of analogous structures, and provide detailed protocols for its use in inhibitor screening and characterization.

Proposed Therapeutic Targets and Rationale

While direct enzymatic inhibition data for 2-bromo-5-fluorobenzene-1-carbothioamide is not yet prevalent in the literature, the structural motifs present in this compound suggest a strong potential for activity against several important enzyme classes. The following are proposed target areas for initial screening campaigns:

  • Protein Tyrosine Kinases (PTKs): Halogenated aromatic compounds have demonstrated significant potential as PTK inhibitors.[6][7] The 2-bromo-5-fluorophenyl moiety can be strategically positioned to interact with key residues in the ATP-binding pocket of various kinases, making this scaffold a promising starting point for the development of novel anti-cancer therapeutics.

  • Cysteine Proteases: The electrophilic nature of the thiocarbonyl group in the thioamide suggests potential for covalent or pseudo-covalent inhibition of cysteine proteases, such as caspases and cathepsins, which are implicated in apoptosis and other disease processes.

  • Metabolic Enzymes: The structural similarity of the thioamide to an amide bond suggests that it could act as a competitive inhibitor for enzymes that process amide-containing substrates. This could include enzymes involved in amino acid metabolism or other critical cellular pathways.

Synthesis of 2-Bromo-5-fluorobenzene-1-carbothioamide: A Detailed Protocol

The most common and effective method for the synthesis of thioamides from their corresponding amides is thionation using Lawesson's Reagent.[8][9] This protocol details the conversion of 2-bromo-5-fluorobenzamide to 2-bromo-5-fluorobenzene-1-carbothioamide.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplier (Example)
2-Bromo-5-fluorobenzamide≥98%Sigma-Aldrich
Lawesson's Reagent≥97%Sigma-Aldrich
Anhydrous TolueneACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshVWR
HexaneACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
Round-bottom flask--
Reflux condenser--
Magnetic stirrer/hotplate--
Thin Layer Chromatography (TLC) plates--

Experimental Protocol:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluorobenzamide (1.0 eq) and Lawesson's Reagent (0.5 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M of the starting amide.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 110 °C and begin vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., 7:3 hexane/ethyl acetate). The reaction is complete when the starting amide spot is no longer visible. Reaction times can vary but are typically in the range of 2-6 hours.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by silica gel column chromatography. The column should be packed with silica gel in hexane, and the product eluted with a gradient of ethyl acetate in hexane.

  • Characterization: The purified 2-bromo-5-fluorobenzene-1-carbothioamide should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Experimental Workflow for Enzyme Inhibitor Screening

The following workflow provides a systematic approach to evaluate the inhibitory potential of 2-bromo-5-fluorobenzene-1-carbothioamide and its future analogs against a chosen enzyme target.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Structure-Activity Relationship (SAR) A Single-concentration screen of 2-bromo-5-fluorobenzene-1-carbothioamide against target enzyme B IC50 determination for active compounds A->B If significant inhibition observed C Dose-response curve generation B->C D Enzyme kinetics assays (e.g., Michaelis-Menten) C->D E Determination of inhibition type (competitive, non-competitive, etc.) D->E F Synthesis of analogs with modifications at the bromine position E->F G Screening of analogs to establish SAR F->G

Caption: A generalized workflow for the screening and characterization of novel enzyme inhibitors.

Structural Rationale for Enzyme Inhibition

The unique combination of a thioamide and halogen substituents in 2-bromo-5-fluorobenzene-1-carbothioamide provides multiple avenues for interaction with an enzyme active site.

G cluster_0 Enzyme Active Site cluster_1 2-Bromo-5-fluorobenzene-1-carbothioamide acceptor H-bond Acceptor donor H-bond Donor hydrophobic_pocket Hydrophobic Pocket inhibitor Br | (F)-Ph-C(=S)-NH2 inhibitor->acceptor H-bond (S) inhibitor->donor H-bond (NH2) inhibitor->hydrophobic_pocket Hydrophobic Interaction (Aromatic Ring)

Caption: Potential interactions of the scaffold with an enzyme active site.

The thioamide's sulfur atom can act as a hydrogen bond acceptor, while the -NH2 group can serve as a hydrogen bond donor.[1][2] The fluorinated phenyl ring can engage in favorable hydrophobic or halogen-bonding interactions within the active site.

Conclusion and Future Directions

2-Bromo-5-fluorobenzene-1-carbothioamide represents a promising and synthetically accessible starting point for the development of novel enzyme inhibitors. Its unique combination of a thioamide functional group and a di-halogenated phenyl ring offers a rich platform for generating diverse chemical libraries with the potential for high potency and selectivity. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to begin exploring the therapeutic potential of this exciting scaffold. Future efforts should focus on the synthesis and screening of a focused library of derivatives to elucidate the structure-activity relationships and identify lead compounds for further preclinical development.

References

  • J. G. G. H. C. K. G. H. T. C. J. G. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC2024.
  • Application Notes and Protocols: Thionation in Organic Synthesis. Benchchem2025.
  • Application Notes: Protocol for the Conversion of Amides to Thioamides. Benchchem2025.
  • A. A. B. H. M. A. A. A.-S. M. S. A.-M. A. S. A. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent.
  • Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors. Benchchem2025.
  • C. T. B. K. A. L. J. C. K.
  • Buy 2-Bromo-5-fluorobenzenecarboximidamide (EVT-2791739) | 1260657-07-5. EvitaChem.
  • E. P. G. K. J. E. M. D. H. D. J. D. N. A. M. Applications of Fluorine in Medicinal Chemistry.
  • M. B. M. L. G. G. B. A. L. C. V. S.
  • What is the synthesis method of 2-Bromo-5-fluorobenzotrifluoride? - FAQ. Guidechem2022.
  • C. T. S. G. W. Fluorinated mechanism-based inhibitors: common themes and recent developments. Europe PMC2014.
  • J. G. G. H. C. K. G. H. T. C. J. G. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC2024.
  • Y. L. H. Z. H. L. C. S. X. L. J. Z. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. PMC2011.
  • L. P. A. C. B. C. M. M. S. J. C. Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. MDPI2023.
  • Importance of fluorination in medicinal chemistry and approaches to α-fluorinated amides.
  • 2-Bromo-5-fluoropyridine | Pyridines. Ambeed.com.
  • J. H. T. P. R. T. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC2007.
  • C. T. S. G. W. Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Bentham Science2014.
  • Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. Eureka2017.
  • 2-Bromo-5-fluorobenzotrifluoride synthesis. ChemicalBook.
  • Y.-L. L. H.-Y. Z. H.-B. L. C.-L. S. X.-J. L. J.-Y. Z. Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. PubMed2011.
  • CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • M. K. K. S. M. K. J. P. P. H. E. K. M. A. C. S.
  • Enzyme inhibition by fluoro compounds.
  • M. E. R. M. J. C. C. M. E. C. C. M. R. M. C. G. M. A. L. G. S. B. V. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. PMC2022.
  • Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. Benchchem2025.
  • S. D. K. S. S. J. H. L. S. H. K. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed2011.

Sources

Application

Application Note: Rational Design and Synthesis of Novel Anticancer Kinase Inhibitors Using 2-Bromo-5-fluorobenzene-1-carbothioamide

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The development of targeted small-molecule kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The development of targeted small-molecule kinase inhibitors requires versatile, highly functionalized building blocks that allow for rapid exploration of chemical space. 2-Bromo-5-fluorobenzene-1-carbothioamide (CAS: 1527716-82-0) is a highly privileged, dual-functional intermediate specifically suited for the synthesis of 2-arylthiazole-based anticancer agents[1]. By leveraging its thioamide group for heterocycle construction and its bromo-substituent for late-stage diversification, researchers can efficiently generate libraries of potent Epidermal Growth Factor Receptor (EGFR) and c-Met kinase inhibitors. This application note details the structural rationale, self-validating synthetic protocols, and orthogonal biological assays required to utilize this building block in an oncology drug discovery pipeline.

Scientific Rationale: Structural Causality in Drug Design

The rational design of kinase inhibitors relies on precise spatial arrangements of hydrogen bond donors/acceptors and lipophilic moieties. The selection of 2-bromo-5-fluorobenzene-1-carbothioamide is driven by three distinct structural causalities:

  • The Thioamide Moiety (Pharmacophore Assembly): The thioamide serves as the direct precursor for the Hantzsch thiazole synthesis. The resulting 2-arylthiazole core is a proven bioisostere for various hinge-binding motifs, capable of forming critical hydrogen bonds with the ATP-binding pocket of kinases such as EGFR (e.g., interacting with the Met793 residue) ().

  • The C5-Fluorine Atom (Metabolic & Binding Enhancement): Fluorine substitution on the aryl ring drastically increases the lipophilic efficiency (LipE) of the molecule. Causally, the highly electronegative fluorine atom blocks cytochrome P450-mediated oxidation at the C5 position, increasing the drug's metabolic half-life. Furthermore, it participates in multipolar interactions within the hydrophobic pocket of c-Met, significantly driving down the IC50​ to the nanomolar range (2)[2].

  • The C2-Bromine Atom (Synthetic Handle): While bromine can act as a halogen-bond donor, its primary utility in this scaffold is as a synthetic handle. It enables late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing medicinal chemists to rapidly scan the solvent-exposed region of the kinase active site without needing to rebuild the core heterocycle from scratch.

Workflow Visualization

G A 2-Bromo-5-fluorobenzene- 1-carbothioamide B Hantzsch Thiazole Synthesis (Core Scaffold Assembly) A->B  + alpha-haloketones  EtOH, Reflux C Suzuki-Miyaura Cross-Coupling (Late-Stage Diversification) B->C  + Aryl Boronic Acids  Pd(dppf)Cl2, Base D Orthogonal Kinase Assay (EGFR / c-Met Profiling) C->D  Purified Library  (>95% Purity) E Lead Optimization (Anticancer Efficacy) D->E  IC50 Determination  & Cell Viability

Workflow for the design and screening of novel 2-arylthiazole anticancer agents.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and orthogonal checks to prevent false positives.

Protocol A: Hantzsch Thiazole Scaffold Synthesis

Objective: Condensation of 2-bromo-5-fluorobenzene-1-carbothioamide with α -bromoacetophenone to form the 2-(2-bromo-5-fluorophenyl)-4-phenylthiazole core.

  • Step 1: Suspend 2-bromo-5-fluorobenzene-1-carbothioamide (1.0 eq) and α -bromoacetophenone (1.1 eq) in absolute ethanol (0.2 M).

  • Step 2: Reflux the mixture at 80°C for 4 hours under a nitrogen atmosphere.

  • Step 3: Cool the reaction mixture to 0°C to induce crystallization of the hydrobromide salt. Filter and wash with cold ethanol.

  • Causality of Choices: Ethanol is selected as a green solvent because it provides sufficient solubility for the reagents at reflux but sharply decreases solubility at 0°C. This drives the precipitation of the product, bypassing the need for time-consuming silica gel chromatography and increasing library throughput.

  • Self-Validation System:

    • In-process check: Run a TLC (Hexanes:EtOAc 3:1) with a co-spot of the starting thioamide.

    • Negative Control: A parallel reaction omitting the α -haloketone must be run to ensure the thioamide does not spontaneously oxidize into a 1,2,4-thiadiazole dimer under reflux conditions.

Protocol B: Late-Stage Palladium-Catalyzed Suzuki-Miyaura Diversification

Objective: Functionalization of the C2-bromo position to explore the kinase solvent-exposed channel.

  • Step 1: Charge a Schlenk flask with the synthesized thiazole core (1.0 eq), an aryl boronic acid (1.5 eq), K2​CO3​ (3.0 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Step 2: Add degassed 1,4-dioxane/water (4:1 v/v) to achieve a 0.1 M concentration. Heat at 90°C for 12 hours.

  • Step 3: Quench with water, extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

  • Causality of Choices: The bromine atom is sterically hindered by the adjacent thiazole ring and the fluorine atom. We utilize Pd(dppf)Cl2​ because the large bite angle of the bidentate dppf ligand accelerates the critical reductive elimination step in the catalytic cycle, overcoming the steric bulk of the ortho-substituted bromoarene.

  • Self-Validation System:

    • Catalyst-Free Control: A mandatory control reaction lacking the Palladium catalyst is run to rule out transition-metal-free nucleophilic aromatic substitution ( SN​Ar ) artifacts.

    • Internal Standard: 1,3,5-trimethoxybenzene is added post-reaction to the crude mixture for quantitative NMR (qNMR) yield determination prior to purification, ensuring mass balance is accounted for.

Protocol C: Orthogonal Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the in vitro IC50​ of the synthesized library against purified EGFR and c-Met kinases.

  • Step 1: Incubate the purified kinase (EGFR or c-Met), ATP, substrate, and the test compound (serial dilutions from 10 μM to 0.1 nM) in assay buffer for 60 minutes at room temperature.

  • Step 2: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Step 3: Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Measure luminescence.

  • Causality of Choices: Measuring ADP production (rather than residual ATP) provides a positive luminescence signal that correlates directly with kinase activity. This drastically reduces false positives caused by ATP-depleting assay artifacts or compound autofluorescence.

  • Self-Validation System:

    • Positive/Negative Controls: The assay plate must include Staurosporine (10 μM ) as a complete inhibition control (0% activity) and a 1% DMSO vehicle as a zero inhibition control (100% activity).

    • Statistical Validation: The assay is only deemed valid if the calculated Z′ -factor is ≥0.6 , ensuring a robust signal-to-background ratio.

Quantitative Data Summary

The following table summarizes the biological evaluation of a representative mini-library synthesized from 2-bromo-5-fluorobenzene-1-carbothioamide. The data demonstrates how structural diversification at the C2 position (via Suzuki coupling) impacts kinase inhibition and cellular viability in A549 human lung adenocarcinoma cells, a standard model for EGFR/c-Met driven oncology studies (3)[3].

Compound IDC2 R-Group (Suzuki Modification)EGFR Kinase IC50​ (nM)c-Met Kinase IC50​ (nM)A549 Cell Viability IC50​ ( μM )
1 (Core) -Br (Pre-coupling)> 1000> 1000> 50.0
2 4-Methoxyphenyl145.2 ± 12.1210.5 ± 15.412.4 ± 1.2
3 4-Fluorophenyl24.6 ± 3.235.1 ± 4.02.1 ± 0.4
4 3-Pyridyl12.3 ± 1.818.7 ± 2.20.8 ± 0.1
Control Erlotinib (Standard)2.1 ± 0.5N/A1.5 ± 0.3

Data Interpretation: The uncoupled core (Compound 1) shows negligible activity, validating that the C2-bromine must be functionalized to engage the solvent-exposed channel. The introduction of a 3-pyridyl group (Compound 4) yields the highest potency, likely due to favorable hydrogen bonding with water molecules at the edge of the ATP-binding pocket.

Conclusion

The use of 2-bromo-5-fluorobenzene-1-carbothioamide provides a highly efficient, modular pathway for the discovery of novel 2-arylthiazole kinase inhibitors. By combining the robust Hantzsch thiazole synthesis with late-stage palladium-catalyzed diversification, drug development professionals can rapidly iterate on structure-activity relationships (SAR). When paired with self-validating biochemical assays, this workflow ensures high-confidence hit-to-lead progression in oncology programs.

References

  • Building Blocks Catalogue October 2018 Source: Namiki-s URL
  • Source: PubMed Central (PMC)
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment Source: Taylor & Francis Online URL
  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors Source: MDPI URL

Sources

Method

Fluorinated building blocks in drug design and discovery

Application Note: Strategic Deployment of Fluorinated Building Blocks and Late-Stage Fluorination in Drug Discovery Introduction In modern medicinal chemistry, fluorine is rarely an afterthought; it is a definitive desig...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of Fluorinated Building Blocks and Late-Stage Fluorination in Drug Discovery

Introduction

In modern medicinal chemistry, fluorine is rarely an afterthought; it is a definitive design element. Today, more than half of newly approved small-molecule drugs contain at least one fluorine atom[1]. As a Senior Application Scientist, I approach fluorination not merely as a synthetic step, but as a precise biophysical intervention. Whether introduced via modular building blocks in early discovery or through late-stage functionalization (LSF) of advanced intermediates, fluorine allows researchers to systematically fine-tune a molecule’s electronic distribution, steric profile, and metabolic fate[2].

The Physicochemical Rationale: Causality in Fluorine Substitution

To understand how to fluorinate a target, we must first understand why fluorine exerts such a profound pharmacological effect. Fluorine is the most electronegative element in the periodic table, yet its atomic size is remarkably small[3].

Table 1: Comparative Physicochemical Properties of Key Substituents

Physicochemical PropertyHydrogen (H)Fluorine (F)Oxygen (O)Methyl (CH₃)
van der Waals Radius (Å) 1.201.471.522.00
Electronegativity (Pauling) 2.203.983.442.55 (C)
C–X Bond Energy (kcal/mol) 9811685.583

Causality of Experimental Choices:

  • Metabolic Stability: The C–F bond (116 kcal/mol) is significantly stronger than the C–H bond (98 kcal/mol)[3]. By strategically substituting a metabolically labile C–H bond with a C–F bond, chemists can effectively block cytochrome P450-mediated oxidative degradation, thereby increasing the drug's pharmacokinetic half-life[2].

  • Binding Affinity & Permeability: Fluorine’s high electronegativity inductively withdraws electron density from neighboring functional groups, predictably modulating the pKa of adjacent amines or carboxylic acids[3]. This fine-tunes the molecule's ionization state at physiological pH, optimizing both lipid membrane permeability and target protein engagement[2].

Strategic Workflows in Fluorine Chemistry

The decision to incorporate fluorine early (via building blocks) or late (via LSF) dictates the entire synthetic architecture. Early-stage building blocks (e.g., fluoroaromatics, CF₃-substituted heterocycles) provide robust, scalable modularity[1]. Conversely, late-stage fluorination allows for the rapid generation of fluorinated analogs from complex, highly functionalized intermediates—a critical requirement for synthesizing ¹⁸F-radiotracers used in Positron Emission Tomography (PET)[4].

Workflow A Target Lead Identification B Fluorination Strategy Selection A->B C Early-Stage Fluorination (Fluorinated Building Blocks) B->C Scaffold Design D Late-Stage Fluorination (LSF) (Advanced Intermediates) B->D Late Modification E Modular Synthesis (e.g., CF3-Arenes, F-Heterocycles) C->E F Direct C-H / C-OH Functionalization (e.g., XtalFluor, PhenoFluor) D->F G Lead Optimization & PET Tracers E->G F->G

Strategic decision matrix for early vs. late-stage fluorination in drug discovery.

Validated Experimental Protocols

Protocol A: Safe and Efficient Deoxofluorination of Alcohols using XtalFluor-M

Historically, deoxofluorination relied on DAST or Deoxo-Fluor. However, these reagents pose severe safety risks, including thermal instability and the generation of highly corrosive free HF[5]. XtalFluor-M (a crystalline dialkylaminodifluorosulfinium salt) offers a superior safety profile, a higher decomposition temperature, and consistently fewer elimination side products[6].

Self-Validating Methodology:

  • Preparation: In an oven-dried flask under an N₂ atmosphere, dissolve triethylamine trihydrofluoride (Et₃N·3HF, 2.0 mmol) in anhydrous CH₂Cl₂ (3.0 mL).

    • Causality: Unlike DAST, XtalFluor-M does not generate free HF upon activating the C–O bond. Therefore, Et₃N·3HF is strictly required as an exogenous nucleophilic fluoride promoter to drive the substitution forward[5].

  • Activation: Cool the solution to 0 °C. Successively add XtalFluor-M (1.5 mmol) followed by the target alcohol substrate (1.0 mmol).

    • Causality: Cooling mitigates the initial exothermic activation of the alcohol, suppressing unwanted alkene elimination pathways and ensuring high chemoselectivity[6].

  • Propagation: Stir the mixture for 30 minutes, then allow it to warm to room temperature. Monitor conversion via LCMS or TLC until the starting material is consumed.

  • Quench and Workup: Upon completion, quench the reaction with 5% aqueous NaHCO₃ (5.0 mL) and stir vigorously for 15 minutes.

    • Causality: The basic aqueous quench safely neutralizes any residual HF and unreacted XtalFluor-M, preventing product degradation or equipment etching during phase separation[7]. Extract twice with CH₂Cl₂, dry over MgSO₄, and concentrate for standard silica purification[6].

Mechanism A Alcohol Substrate (R-OH) B XtalFluor-M Activation A->B C Alkoxysulfonium Intermediate B->C -HF (Trapped) D Nucleophilic Attack (Et3N·3HF Promoter) C->D E Alkyl Fluoride (R-F) D->E SN2 Displacement

Mechanistic pathway of XtalFluor-M mediated deoxofluorination requiring an exogenous promoter.

Protocol B: Late-Stage Deoxyfluorination of Phenols using PhenoFluor

Traditional nucleophilic aromatic substitution (S_NAr) requires highly electron-deficient arenes, severely limiting substrate scope. PhenoFluor enables the late-stage synthesis of aryl fluorides directly from electron-rich or neutral phenols via a unique ipso-substitution mechanism, which is highly valuable for complex pharmaceutical candidates[4].

Self-Validating Methodology:

  • Reagent Combination: In a dry, sealable reaction vial, combine the phenol substrate (1.0 equiv) and PhenoFluor reagent (1.2 equiv).

  • Solvent Selection: Add anhydrous toluene to achieve a 0.2 M concentration.

    • Causality: Toluene, a non-polar solvent, promotes the formation of the critical hydrogen-bonded 2-phenoxyimidazolium bifluoride intermediate, which is essential to set up the subsequent fluoride attack[8].

  • Thermal Activation: Seal the vial and heat to 80–110 °C for 12–24 hours.

    • Causality: Elevated thermal energy is required to drive the nucleophilic fluoride to attack the activated aromatic ring, expelling the urea byproduct and yielding the aryl fluoride[8].

  • Isolation: Cool to room temperature, dilute with dichloromethane, wash with water to remove the urea byproduct, and purify via silica gel chromatography.

Conclusion

The integration of fluorinated building blocks and late-stage fluorination protocols represents a cornerstone of modern medicinal chemistry. By understanding the biophysical causality of fluorine substitution and employing self-validating, safe methodologies like XtalFluor-M and PhenoFluor, drug development professionals can systematically optimize lead compounds and accelerate the discovery of next-generation therapeutics and PET radiotracers[4].

References

  • Fluorinated Building Blocks in Drug Design: Why They Matter | Apollo Scientific | 1

  • Fluorine in drug discovery: Role, design and case studies | International Journal of Pharmacy and Pharmaceutical Science |2

  • The role of fluorine in medicinal chemistry | Journal of Enzyme Inhibition and Medicinal Chemistry | 3

  • Late-Stage Fluorination: From Fundamentals to Application | National Institutes of Health (NIH) | 4

  • Late-Stage Fluorination: From Fundamentals to Application | American Chemical Society (ACS) | 8

  • XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents | Sigma-Aldrich | 5

  • XtalFluor-M Deoxofluorination: Technical Support & Troubleshooting Guide | BenchChem | 7

  • Xtalfluor Reagents | Manchester Organics | 6

Sources

Application

Synthesis of carbothioamide derivatives for biological evaluation

Application Note: Rational Synthesis and Biological Evaluation of Carbothioamide Derivatives Mechanistic Rationale & Pharmacological Significance Carbothioamides—encompassing thiosemicarbazones, thioureas, and thioamides...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Synthesis and Biological Evaluation of Carbothioamide Derivatives

Mechanistic Rationale & Pharmacological Significance

Carbothioamides—encompassing thiosemicarbazones, thioureas, and thioamides—are highly versatile pharmacophores in modern medicinal chemistry. Their broad-spectrum biological activities, including antineoplastic, antimicrobial, and antiviral properties, are primarily driven by their structural ability to engage in robust hydrogen bonding and form stable chelates with transition metals such as intracellular iron and copper[1].

From a mechanistic standpoint, the cytotoxicity of specific carbothioamides (like thiosemicarbazones) is intrinsically linked to iron chelation. By sequestering intracellular iron, these compounds inhibit ribonucleotide reductase (RR)—a critical iron-dependent enzyme required for the synthesis of deoxyribonucleotides (dNTPs). This inhibition arrests DNA synthesis in the S-phase and induces the accumulation of Reactive Oxygen Species (ROS) via Fenton-like reactions, ultimately triggering apoptosis or lipid-peroxidation-driven ferroptosis[1].

Pathway C1 Carbothioamide Derivative C2 Intracellular Fe2+/Fe3+ Chelation C1->C2 Binds C3 Ribonucleotide Reductase Inhibition C2->C3 Depletes Fe C5 ROS Accumulation & Lipid Peroxidation C2->C5 Fenton Reaction C4 DNA Synthesis Arrest (S-Phase) C3->C4 Blocks dNTPs C6 Apoptosis / Ferroptosis C4->C6 Triggers C5->C6 Triggers

Mechanistic pathway of carbothioamide-induced cytotoxicity via iron chelation.

Experimental Methodologies: Synthesis & Purification

The most robust route for generating carbothioamide derivatives (specifically thiosemicarbazones) involves the acid-catalyzed condensation of substituted benzaldehydes with thiosemicarbazide[2].

Protocol 1: Acid-Catalyzed Condensation of Thiosemicarbazones

1. Reaction Assembly: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the target substituted benzaldehyde and 1.0 mmol of thiosemicarbazide in 15 mL of absolute ethanol. 2. Catalytic Activation: Add 3–5 drops of glacial acetic acid to the mixture. Causality Check: The acetic acid protonates the carbonyl oxygen of the benzaldehyde. This significantly enhances the electrophilicity of the carbonyl carbon, lowering the activation energy required for the nucleophilic attack by the terminal hydrazine nitrogen of the thiosemicarbazide. 3. Reflux & Monitoring: Stir the mixture under reflux (75–80 °C) for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:3) solvent system[1]. Causality Check: Continuous reflux provides the thermodynamic energy needed to drive the condensation reaction forward and eliminate a water molecule, finalizing the imine (Schiff base) bond formation. 4. Precipitation: Allow the reaction mixture to cool to room temperature, then transfer it to an ice bath for 30 minutes. Causality Check: The resulting thiosemicarbazone product possesses significantly lower solubility in cold ethanol compared to the unreacted starting materials. This temperature differential forces the selective precipitation of the target compound, driving the reaction equilibrium toward product formation. 5. Purification: Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to achieve >95% purity.

Workflow N1 Aldehyde/Ketone + Thiosemicarbazide N2 Acid Catalysis (Glacial Acetic Acid) N1->N2 Activation N3 Reflux in Ethanol (4-6 hours) N2->N3 Condensation N4 Cooling & Precipitation N3->N4 Crystallization N5 Recrystallization (Purity >95%) N4->N5 Purification N6 Biological Evaluation (MTT / MIC) N5->N6 Assays

Workflow for the synthesis and biological evaluation of carbothioamide derivatives.

Biological Evaluation: Self-Validating Assays

To accurately profile the synthesized derivatives, rigorous in vitro assays must be employed. The following protocols are designed with built-in controls to ensure self-validating, reproducible data[3].

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

1. Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 h at 37 °C in a 5% CO₂ atmosphere. 2. Compound Treatment: Aspirate the old medium. Add 100 µL of fresh medium containing serial dilutions of the synthesized carbothioamides (e.g., 1–100 µM). Self-Validation Check: You must include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). The vehicle control proves that any observed cytotoxicity is due to the compound itself, not the solvent. 3. MTT Addition: After a 48-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Causality Check: Viable cells utilize active mitochondrial succinate dehydrogenase to cleave the tetrazolium ring of the MTT reagent, reducing it to insoluble purple formazan crystals. Dead or metabolically inactive cells cannot perform this reduction. 4. Solubilization & Quantification: Carefully remove the medium and add 150 µL of pure DMSO to each well. Shake the plate in the dark for 10 minutes. Measure the absorbance at 570 nm using a microplate reader. Causality Check: DMSO is required to lyse the cell membranes and completely dissolve the hydrophobic formazan crystals, creating a homogenous solution for accurate spectrophotometric quantification.

Protocol 3: Antimicrobial Evaluation (Broth Microdilution MIC)

1. Inoculum Preparation: Prepare a standardized microbial suspension matching a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB) to reach a working concentration of ~10⁶ CFU/mL. 2. Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the carbothioamide in MHB (ranging from 128 µg/mL down to 0.25 µg/mL). 3. Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the final well volume to 100 µL (final bacterial concentration ~5 × 10⁵ CFU/mL). Self-Validation Check: Include a sterility control (MHB only) to confirm the absence of environmental contamination, and a growth control (MHB + inoculum, no drug) to confirm the baseline viability of the organism. 4. Incubation & Reading: Incubate at 37 °C for 18–24 hours. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible bacterial turbidity is observed.

Data Presentation

Below are standardized templates summarizing the quantitative outcomes of the synthesis and biological evaluations.

Table 1: Physicochemical Properties of Synthesized Carbothioamides

Compound IDR-Group SubstitutionYield (%)Melting Point (°C)LogP (Calculated)
C1 4-Methoxy85180–1822.41
C2 4-Nitro92210–2122.15
C3 2,4-Dichloro78195–1973.52

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM at 48h)

Compound IDMCF-7 (Breast Carcinoma)A549 (Lung Adenocarcinoma)PC-3 (Prostate Cancer)
C1 12.4 ± 1.115.2 ± 1.418.5 ± 1.2
C2 5.8 ± 0.68.4 ± 0.910.2 ± 1.0
C3 22.1 ± 2.0>50.035.4 ± 2.5
Doxorubicin (Ctrl) 1.2 ± 0.12.5 ± 0.23.1 ± 0.3

Table 3: Minimum Inhibitory Concentration (MIC in µg/mL)

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)
C1 166432
C2 83216
C3 4168
Ciprofloxacin (Ctrl) 0.50.25N/A

References[2] Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. ACS Omega.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhyW9lcxlDys-o8U9nMuqpkIQIPG6vrg8v7HQfmtZLeLWLGkrUBrwzTK8NdoP5ypKXMTxu5wje0Xl4hbiogr_Y-NrIVawIIylAZ6Iotd8CW8-RLAAGKJq2essS2hDKKW14gW4ncxGuluveqMY=[3] Application Notes and Protocols for 2-Methylthiazole-4-carbothioamide. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUcHzcZ1EoZs3fEN_vOmOFuEKV0Kx3oWA9yt-YeecqymIkmdU-gavjecfn2t_S2tZO8-bnaIb2IBVERmaN8wYTw-cd0dgYJEgyKZsWzG5UVEoH3UrrWxzTHMwFYqCv1Gq7I7oJNEweTG-i2RX9joBRqs_JJpgKlK2YihqHMXC6rpCvDVC4ySEfuz2ORu_QfD24krDpeWmUdU_GWLVzk1r54xU=[1] Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfZP8KYueF1OXKx8QN4eRQN2PALd67FXSnUP-iObV6v7oY9cL8BWCdB6t7dmibLw2vqlqEtPtR96r4odqgNfZSbkTWHPKHNMCrxIvuP7WfR35guA8K2YBBhVTWPHYZzlC98GVpKv8uEVrJvwWW

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Bromo-5-fluorobenzene-1-carbothioamide Synthesis

Welcome to the Technical Support and Yield Optimization Portal for the synthesis of 2-bromo-5-fluorobenzene-1-carbothioamide (also known as 2-bromo-5-fluorothiobenzamide). This guide is designed for researchers and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Yield Optimization Portal for the synthesis of 2-bromo-5-fluorobenzene-1-carbothioamide (also known as 2-bromo-5-fluorothiobenzamide). This guide is designed for researchers and drug development professionals seeking to maximize conversion rates, minimize byproducts, and streamline purification when working with highly functionalized halogenated thiobenzamides.

Synthesis Strategy & Mechanistic Workflows

The synthesis of 2-bromo-5-fluorobenzene-1-carbothioamide is complicated by the presence of the ortho-bromo and meta-fluoro substituents, which electronically deactivate the ring and make the molecule susceptible to side reactions (such as oxidative dimerization or nucleophilic aromatic substitution) under harsh conditions.

To achieve high yields, we recommend two primary pathways: Amide Thionation using Lawesson’s Reagent (LR)[1][2] and Nitrile Thiolysis using an ionic liquid catalyst[3][4].

Pathway A: Amide Thionation via Lawesson's Reagent

Lawesson's Reagent is preferred over Phosphorus pentasulfide ( P4​S10​ ) due to its solubility in organic solvents and its ability to operate at lower temperatures, preserving the integrity of the halogenated aromatic ring. The reaction is driven by the thermodynamic stability of the resulting P=O bond.

Mechanism of amide thionation by Lawesson's Reagent via a thiaoxaphosphetane intermediate.

Pathway B: Nitrile Thiolysis via Ionic Liquid Catalysis

For a greener, highly efficient alternative that avoids the difficult-to-remove phosphorus byproducts of Pathway A, researchers can convert 2-bromo-5-fluorobenzonitrile directly to the thioamide using Sodium Sulfide ( Na2​S⋅9H2​O ) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-enium acetate ([DBUH][OAc])[3]. The ionic liquid acts as both a solvent and an electrophilic activator.

Ionic liquid-catalyzed thiolysis of benzonitrile using sodium sulfide at room temperature.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. In-process visual cues and phase separations act as built-in quality control steps to ensure the reaction is proceeding correctly.

Protocol A: Room-Temperature Nitrile Thiolysis (Recommended for High Purity)

This method exploits the dual role of [DBUH][OAc] to activate the nitrile and solubilize the inorganic sulfide, eliminating the need for toxic H2​S gas[3][4].

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 2-bromo-5-fluorobenzonitrile (1.0 eq, 10 mmol) and[DBUH][OAc] ionic liquid (3.0 eq, 30 mmol).

  • Sulfur Addition: Add Na2​S⋅9H2​O (1.5 eq, 15 mmol) in one portion.

    • Self-Validation Check: The mixture will initially be a heterogeneous suspension. As the ionic liquid facilitates the dissolution of the hydrated sodium sulfide, the mixture will become a viscous, homogenous solution.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 2 hours under an argon atmosphere.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active nitrile spot ( Rf​≈0.6 ) and the appearance of a yellow-tinted thioamide spot ( Rf​≈0.3 ) confirms conversion.

  • Quenching & Isolation: Add 20 mL of cold distilled water to the flask and stir vigorously for 10 minutes.

    • Causality: Water crashes out the hydrophobic 2-bromo-5-fluorothiobenzamide while keeping the highly polar [DBUH][OAc] and unreacted Na2​S dissolved in the aqueous phase.

  • Extraction & Purification: Extract the aqueous suspension with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize from hot ethanol to yield the pure product.

Protocol B: Amide Thionation via Lawesson’s Reagent

Use this protocol if the starting amide is more readily available than the nitrile. Strict anhydrous conditions are required[1][2].

  • Preparation: Dissolve 2-bromo-5-fluorobenzamide (1.0 eq, 10 mmol) in anhydrous Toluene (30 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add Lawesson’s Reagent (0.6 eq, 6 mmol).

    • Causality: Only 0.5 equivalents of LR are theoretically required because each molecule of LR provides two reactive dithiophosphine ylides. Using 0.6 eq ensures complete conversion without excessive byproduct formation.

  • Reflux: Heat the reaction mixture to 110 °C (reflux) for 2–3 hours.

    • Self-Validation Check: The poorly soluble LR will completely dissolve as it dissociates into the reactive ylide. The solution will transition from a cloudy pale yellow to a clear, deep orange/yellow, indicating the formation of the thioamide.

  • Workup: Cool to room temperature and concentrate the solvent in vacuo.

  • Purification (Critical Step): Dry-load the crude mixture onto silica gel. Elute with a gradient of Hexanes to Hexanes:EtOAc (8:2). The anisole-based phosphorus byproducts typically elute slightly before or after the target thioamide depending on the exact silica activity; collect fractions carefully based on TLC.

Yield Optimization Data

Understanding the causality of solvent and reagent choices is critical for maximizing yield. The tables below summarize optimization data derived from established thioamide synthesis methodologies[1][3][4].

Table 1: Optimization of Sulfur Sources & Solvents for Nitrile Thiolysis
Sulfur SourceSolvent / CatalystTemperatureTimeConversion Yield (%)Causality / Observation
S8​ (Elemental)DMF + K2​CO3​ 100 °C12 h< 15%Poor nucleophilicity of unactivated S8​ .
CS2​ [DBUH][OAc]25 °C2 h31% CS2​ acts as a poor sulfur transfer agent here.
Na2​S⋅9H2​O DMF25 °C12 hTraceInorganic salt is completely insoluble in DMF.
Na2​S⋅9H2​O [DBUH][OAc] 25 °C 2 h > 85% IL acts as a phase-transfer catalyst and activator.
Table 2: Comparison of Thionating Agents for Amide Conversion
ReagentEquivalentsSolventTempYield (%)Primary Drawback
P4​S10​ 1.0Pyridine115 °C55 - 60%Harsh conditions; potential for debromination.
Lawesson's Reagent 0.6 Toluene 110 °C 88 - 92% Difficult chromatographic separation of byproducts.
Fluorous-LR0.6THF55 °C~90%Reagent is highly expensive/custom synthesized.

Troubleshooting & Diagnostic FAQs

Q: I am using Lawesson’s Reagent (Protocol B), but my yield is low and I see multiple spots on the TLC. What is happening? A: You are likely observing oxidative dimerization. Thioamides are highly susceptible to oxidation, forming 1,2,4-thiadiazoles in the presence of trace oxygen or oxidants[2]. Ensure your toluene is strictly degassed and the reaction is kept under a continuous positive pressure of Argon or Nitrogen. Additionally, ensure your glassware is completely dry; trace water hydrolyzes Lawesson's Reagent into inactive H2​S and phosphonic acids.

Q: How can I efficiently remove Lawesson’s Reagent byproducts without running multiple silica columns? A: The oxathiophosphine byproducts are notoriously difficult to separate. A field-proven technique is to treat the crude reaction mixture with a 10% aqueous solution of Sodium Hypochlorite (bleach) for 5 minutes at 0 °C prior to extraction. This selectively oxidizes the phosphorus byproducts into highly polar, water-soluble phosphonates without significantly oxidizing the sterically hindered thioamide. Alternatively, utilizing the Nitrile Thiolysis route (Protocol A) completely bypasses this issue[3].

Q: During the Nitrile Thiolysis (Protocol A), my reaction mixture turned black and the yield dropped. Why? A: A black reaction mixture usually indicates the presence of trace transition metals (like iron or copper) in your glassware or reagents, which react with Na2​S to form black metal sulfides. These metals can also catalyze the unwanted cross-coupling or debromination of the 2-bromo substituent. Ensure you are using high-purity Na2​S⋅9H2​O (≥98%) and acid-washed, metal-free glassware.

Q: Can I use anhydrous Na2​S instead of the nonahydrate ( Na2​S⋅9H2​O ) in the ionic liquid protocol? A: No. The water of hydration in Na2​S⋅9H2​O is mechanistically critical. It acts as a local proton source to protonate the nitrogen atom of the nitrile during the final step of the thiolysis mechanism (as shown in the Pathway B diagram). Using strictly anhydrous Na2​S will stall the reaction at the intermediate thioimidate anion stage, drastically reducing your final yield[3][4].

References

  • A efficient protocol for the synthesis of thioamides in [DBUH][OAc] at room temperature. RSC Advances. [Link]

  • Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Advances. [Link]

  • A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions. RSC Advances / PMC. [Link]

Sources

Optimization

Troubleshooting sluggish Suzuki coupling with 2-bromo-5-fluorobenzene-1-carbothioamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks encountered when performing Suzuki-Miyaura cross-coup...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks encountered when performing Suzuki-Miyaura cross-couplings on highly coordinating, sterically hindered substrates like 2-bromo-5-fluorobenzene-1-carbothioamide .

This guide bypasses generic advice and focuses on the causality of catalyst poisoning, offering field-proven, self-validating protocols to rescue sluggish reactions.

Diagnostic Overview: The Causality of Reaction Stalling

Coupling 2-bromo-5-fluorobenzene-1-carbothioamide presents a unique dichotomy. The 5-fluoro substituent is electron-withdrawing, which thermodynamically favors the initial oxidative addition of the C-Br bond to the Palladium(0) catalyst. However, the reaction frequently stalls immediately after this step.

The primary culprit is the ortho-thioamide group . Sulfur is a "soft" donor that exhibits a high affinity for "soft" transition metals like Pd(II). Following oxidative addition, the adjacent thioamide sulfur swings into the coordination sphere, displacing phosphine ligands to form a highly stable, off-cycle metallacycle. This intramolecular chelation blocks the transmetalation step, causing the catalytic cycle to arrest and the palladium to eventually precipitate as inactive palladium black[1].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl-Pd-Br) Pd0->OxAdd Ar-Br Poison S-Coordination (Catalyst Poisoning) OxAdd->Poison Thioamide Chelation Transmet Transmetalation (Boronic Acid) OxAdd->Transmet Cu(I) Scavenger + Bulky Ligand Product Coupled Product Transmet->Product Reductive Elim. Product->Pd0 Catalyst Regen.

Mechanism of Pd poisoning by thioamide vs. productive cross-coupling.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 10-15% conversion, and the solution turns black. Adding more catalyst doesn't help. What is happening? A1: The black precipitate is palladium black (inactive Pd nanoparticles). Because the thioamide sulfur tightly binds the Pd(II) intermediate, transmetalation cannot occur. The stalled Pd(II) complex eventually undergoes bimolecular decomposition. Adding more catalyst only feeds this degradation pathway. To fix this, you must alter the coordination environment using ultra-bulky ligands (like XPhos) that physically prevent the sulfur from adopting the necessary geometry to chelate the metal center[2].

Q2: How do I overcome the combination of ortho-steric hindrance and sulfur coordination without using protecting groups? A2: Introduce a thiophilic co-catalyst. Copper(I) salts, specifically Copper(I) thiophene-2-carboxylate (CuTC) or CuI, are highly effective. Copper acts as a transient sulfur scavenger. By selectively coordinating to the thioamide sulfur, the Cu(I) additive "masks" the poisoning group, freeing the Palladium catalyst to undergo transmetalation with the boronic acid[3].

Q3: Does the choice of base matter for thioamide substrates? A3: It is critical. The primary thioamide (-CSNH₂) has a pKa of approximately 13. If you use strong bases like NaOtBu or KOH, you will deprotonate the thioamide, generating a thioimidate anion. This anion is an exponentially stronger chelator than the neutral thioamide and will irreversibly kill your catalyst. Switch to a mild, non-nucleophilic base like K₃PO₄ or K₂CO₃. These bases are strong enough to activate the boronic acid (forming the reactive boronate) but mild enough to leave the thioamide intact[4].

Quantitative Data: Catalyst and Additive Screening

The following table summarizes the causal relationship between ligand sterics, thiophilic additives, and overall conversion for the Suzuki coupling of 2-bromo-5-fluorobenzene-1-carbothioamide.

Catalyst System (5 mol%)AdditiveBase (2.0 eq)Solvent SystemConversion (%)Observation
Pd(PPh₃)₄NoneNa₂CO₃1,4-Dioxane / H₂O< 5%Rapid Pd black formation
Pd(dppf)Cl₂NoneK₂CO₃1,4-Dioxane / H₂O18%Sluggish, stalled at 2 hrs
Pd₂(dba)₃ / XPhosNoneK₃PO₄Toluene / H₂O52%Moderate rate, incomplete
Pd₂(dba)₃ / XPhos CuTC (20 mol%) K₃PO₄ Toluene / H₂O > 98% Clean conversion, 3 hrs

Optimized Step-by-Step Methodology

This self-validating protocol utilizes the synergistic effect of a bulky Buchwald ligand (XPhos) and a Copper(I) scavenger to ensure complete conversion.

Reagents & Materials:

  • Substrate: 2-bromo-5-fluorobenzene-1-carbothioamide (1.0 eq, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.5 eq, 1.5 mmol)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%, 0.025 mmol) and XPhos (10 mol%, 0.10 mmol)

  • Additive: CuTC (Copper(I) thiophene-2-carboxylate) (0.2 eq, 0.2 mmol)

  • Base: K₃PO₄ (3.0 eq, 3.0 mmol)

  • Solvent: Toluene / H₂O (5:1 ratio, 12 mL total), rigorously degassed.

Step-by-Step Execution:

  • Solvent Degassing (Critical Step): Sparge the Toluene/H₂O mixture with Argon for at least 30 minutes prior to use. Oxygen must be excluded to prevent oxidative homocoupling of the boronic acid and degradation of the phosphine ligand.

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-5-fluorobenzene-1-carbothioamide, arylboronic acid, and CuTC.

  • Catalyst Activation: In a separate vial inside a glovebox (or under strict Argon flow), pre-mix Pd₂(dba)₃ and XPhos in 2 mL of degassed toluene. Stir for 10 minutes until the color shifts from dark purple to dark red/orange, indicating the formation of the active Pd(0)-XPhos complex.

  • Initiation: Add the pre-formed catalyst solution and the solid K₃PO₄ to the main reaction flask. Add the remaining degassed Toluene/H₂O solvent mixture.

  • Heating: Seal the flask and heat to 90 °C in a pre-heated oil bath. Monitor via LC-MS or TLC. The reaction should reach >95% conversion within 2 to 4 hours.

  • Workup & Metal Scavenging: Cool to room temperature. Dilute with Ethyl Acetate and filter the biphasic mixture through a pad of Celite to remove insoluble copper salts and spent palladium. To remove residual heavy metals from the organic phase, treat the filtrate with a metal scavenger (e.g., SiliaMetS Thiol or QuadraSil AP) for 1 hour before final concentration.

Protocol Step1 1. Degas Solvents Step2 2. Add Substrates & CuTC Step1->Step2 Step3 3. Add Pd/XPhos & Base Step2->Step3 Step4 4. Heat 90°C (2-4h) Step3->Step4 Step5 5. Scavenge Metals Step4->Step5

Optimized workflow for thioamide Suzuki-Miyaura cross-coupling.

References

  • Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 111–116. URL:[Link]

  • Prokopcová, H., & Kappe, C. O. (2007). Palladium(0)-catalyzed, copper(I)-mediated coupling of boronic acids with cyclic thioamides. Selective carbon-carbon bond formation for the functionalization of heterocycles. Journal of Organic Chemistry, 72(12), 4440-4448. URL:[Link]

  • Chung, C. W., et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development. URL:[Link]

  • Shen, X., Jones, G. O., Glass, T. E., & Buchwald, S. L. (2015). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. Journal of the American Chemical Society. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Bromo-5-fluorobenzene-1-carbothioamide Synthesis

Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently see researchers encounter significant bottlenecks when synthesizing 2-bromo-5-fluorobenzene-1-carbothioamide (also known as 2-bro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently see researchers encounter significant bottlenecks when synthesizing 2-bromo-5-fluorobenzene-1-carbothioamide (also known as 2-bromo-5-fluorothiobenzamide). The presence of three distinct functional groups (bromo, fluoro, and cyano/amide) on a single aromatic ring creates competing electronic effects that invite side reactions like nucleophilic aromatic substitution (SNAr) and premature hydrolysis.

This guide bypasses generic advice to provide a causality-driven, field-tested troubleshooting framework designed for drug development professionals.

System Diagnostics & Molecular Vulnerabilities

Before troubleshooting, we must understand the electronic landscape of the starting material, 2-bromo-5-fluorobenzonitrile.

  • The SNAr Threat: The fluorine atom at the 5-position is a highly labile leaving group. While the cyano group is meta to the fluorine (providing only inductive pull), the extreme nucleophilicity of traditional thionating agents like the thiolate anion (SH⁻) under heated conditions is more than enough to drive competitive displacement of the fluorine.

  • The Hydrolysis Trap: The nitrile carbon is highly electrophilic. In the presence of adventitious water and basic sulfide salts, hydration outcompetes thionation, irreversibly trapping your material as an amide or carboxylic acid 1.

Pathway SM 2-Bromo-5-fluorobenzonitrile (Starting Material) Target 2-Bromo-5-fluorothiobenzamide (Target) SM->Target AcSH / CaH2 (Optimal) Hydrolysis 2-Bromo-5-fluorobenzamide (Hydrolysis) SM->Hydrolysis NaSH / H2O (Basic/Aqueous) SNAr Fluoro-displaced Thiol (SNAr Byproduct) SM->SNAr Excess SH- (High Temp)

Synthetic pathways of 2-bromo-5-fluorobenzonitrile thionation and major side reactions.

Interactive Troubleshooting & FAQs

Q: Why am I observing significant displacement of the fluorine atom (SNAr) when using sodium hydrosulfide (NaSH) to thionate the nitrile? A: This is a classic nucleophile-electrophile mismatch. The thiolate anion (SH⁻) generated from NaSH is a highly potent, "soft" nucleophile. Under the basic, heated conditions required to attack the nitrile, the thiolate competitively attacks the electron-deficient aromatic ring at the 5-position, displacing the fluorine atom. Resolution: You must switch to a milder, non-basic thionating system. The use of thioacetic acid (AcSH) in the presence of calcium hydride (CaH₂) generates a less aggressive calcium thiolate intermediate. This specific methodology has been rigorously validated to prevent SNAr reactions in haloaryl nitriles, yielding the desired thioamide cleanly 2.

Q: My nitrile-to-thioamide conversion is plagued by the formation of 2-bromo-5-fluorobenzamide. How do I suppress this hydrolysis? A: Hydrolysis in this context is a thermodynamic sink. When using aqueous sulfide sources (like Na₂S·9H₂O or aqueous NaSH), the basicity of the solution activates adventitious water, which attacks the highly electrophilic nitrile carbon to form the amide 1. Resolution: Strictly exclude water by utilizing the solvent-free CaH₂ protocol described below. Alternatively, you can lean into the chemistry: intentionally hydrolyze the nitrile to 2-bromo-5-fluorobenzamide first, and then perform a controlled thionation using Lawesson's Reagent 3.

Q: When thionating the amide intermediate with Lawesson's Reagent (LR), I get a sticky, inseparable mixture during column chromatography. What is the mechanism behind this? A: Lawesson's Reagent functions by dissociating into a reactive dithiophosphine ylide, which undergoes a [2+2] cycloaddition with the amide carbonyl to form a thiaoxaphosphetane intermediate. The driving force of the reaction is a cycloreversion step that yields the thioamide and a highly stable P=O containing byproduct 4. These phosphorus byproducts tend to polymerize into polar aggregates that streak aggressively on silica gel, co-eluting with your target molecule 3. Resolution: Implement strict stoichiometric control (0.55 eq) and utilize a basic alumina workup (detailed in Protocol 2) to irreversibly bind the P=O byproducts.

LR_Mechanism Amide 2-Bromo-5-fluorobenzamide Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate [2+2] Cycloaddition LR Lawesson's Reagent (Dithiophosphine Ylide) LR->Intermediate Product 2-Bromo-5-fluorothiobenzamide Intermediate->Product Cycloreversion Byproduct Phosphorus Oxides (Sticky Byproducts) Intermediate->Byproduct P=O Formation

Mechanism of Lawesson's Reagent thionation and the generation of phosphorus byproducts.

Quantitative Comparison of Thionation Strategies

To aid in route selection, the following table summarizes the quantitative impact of various thionation methods on haloaryl substrates.

Thionation MethodStarting MaterialTypical YieldMajor Side ReactionsMitigation Strategy
NaSH / Aqueous Base Nitrile40–60%Hydrolysis, SNArAvoid entirely for highly activated fluoroarenes.
Thioacetic Acid / CaH₂ Nitrile76–95%None observedMaintain strictly solvent-free conditions at 80°C.
Lawesson's Reagent Amide85–95%P-oxide polymerizationUse exact stoichiometry (0.55 eq); Alumina filtration.
Fluorous Lawesson's (f-LR) Amide92–94%NoneUse fluorous solid-phase extraction (F-SPE) 5.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure causality-driven success.

Protocol 1: Direct Nitrile Thionation via Thioacetic Acid and Calcium Hydride

Causality & Validation: Calcium hydride reacts with thioacetic acid to generate a nucleophilic calcium thiolate and hydrogen gas. The visible evolution of H₂ serves as a self-validating indicator that the active thionating species has successfully formed, while the mild nature of the calcium salt prevents SNAr 2.

  • Preparation: In a dry, suitably vented reaction vessel under an inert atmosphere, charge 2-bromo-5-fluorobenzonitrile (1.0 eq).

  • Reagent Addition: Add thioacetic acid (3.0 eq) to the vessel, followed carefully by calcium hydride (1.5 eq).

    • Safety & IPC: Observe immediate bubbling. The evolution of H₂ gas confirms the generation of the active thiolate.

  • Reaction: Heat the solvent-free mixture to 80°C. Stir vigorously for 1 to 1.5 hours.

  • IPC Check: Monitor by TLC (e.g., 80:20 Hexanes/EtOAc). The complete disappearance of the high-Rf nitrile spot confirms reaction completion.

  • Workup: Cool to room temperature. Quench very carefully with crushed ice/water to hydrolyze the intermediate and safely destroy any unreacted CaH₂. Extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the thioamide.

Protocol 2: Amide Thionation via Lawesson's Reagent with Alumina Workup

Causality & Validation: Because each molecule of Lawesson's Reagent (LR) donates two sulfur atoms, using exactly 0.55 equivalents prevents excess unreacted LR from complicating the purification. The addition of basic alumina during workup selectively and irreversibly binds the highly polar P=O byproducts, allowing the less polar thioamide to elute cleanly [[5]](), [[3]]().

  • Preparation: Dissolve 2-bromo-5-fluorobenzamide (1.0 eq) in anhydrous THF (to achieve a 0.2 M concentration) under nitrogen.

  • Reagent Addition: Add exactly 0.55 equivalents of Lawesson's Reagent. (The slight 0.05 excess accounts for trace moisture without overloading the system).

  • Reaction: Heat the mixture to 55°C for 4 hours.

    • IPC: The initial suspension will transition into a clear, pale-yellow solution as the LR dissociates into the reactive monomeric ylide.

  • Workup (Crucial Step): Remove from heat. Add basic alumina (approximately 3-5 g per gram of expected product) directly to the reaction mixture. Evaporate the THF completely in vacuo to create a free-flowing dry powder.

  • Purification: Load the dry powder onto a short silica gel column. Elute with a non-polar solvent mixture (e.g., Hexanes/EtOAc). The phosphorus byproducts will remain firmly bound to the alumina at the baseline, yielding a highly pure thioamide fraction.

References

  • A Mild and Versatile Synthesis of Thioamides - Organic Chemistry Portal (Synlett, 2009).
  • Thionation Using Fluorous Lawesson's Reagent | Organic Letters (ACS Publications, 2006).
  • Efficacy of Lawesson's reagent in the synthesis of thioamides versus other methods (Benchchem).
  • Lawesson's Reagent - Organic Chemistry Portal.
  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media (Semantic Scholar).

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling of 2-bromo-5-fluorobenzene-1-carbothioamide

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the cross-coupling of 2-bromo-5-fluorobenzene-1-carbothioamide. This document is designed for researchers, chemists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the cross-coupling of 2-bromo-5-fluorobenzene-1-carbothioamide. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating this valuable building block into their synthetic strategies. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and optimize your reactions for success.

The substrate , 2-bromo-5-fluorobenzene-1-carbothioamide, presents a unique set of challenges and opportunities. The electron-deficient nature of the aryl ring due to the fluorine substituent makes it an excellent candidate for oxidative addition to a low-valent metal center. However, the thioamide functional group is a potential liability; its sulfur atom can act as a ligand, poisoning certain catalysts, or the group itself can undergo undesired transformations under harsh reaction conditions. This guide will address these issues head-on.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most common issues and questions that arise during experimental work with this substrate.

Part 1: Catalyst & Ligand Selection

Q1: What are the primary catalyst systems for cross-coupling with 2-bromo-5-fluorobenzene-1-carbothioamide?

A1: Palladium-based systems are the gold standard for this type of transformation. The choice of ligand is as critical as the choice of the metal itself. For this electron-deficient aryl bromide, highly active catalysts are generally required.[1]

  • Palladium(0) Sources: Pre-catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or stable Pd(0) complexes like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) are common starting points.

  • Palladium(II) Sources: Pd(OAc)₂ (palladium(II) acetate) or PdCl₂(PPh₃)₂ are also widely used, as they are reduced in situ to the active Pd(0) species.

  • Ligands: The key to success often lies in using electron-rich, sterically hindered phosphine ligands. These ligands stabilize the palladium center, promote the crucial oxidative addition step, and facilitate the final reductive elimination.[2][3] Bulky biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or ferrocenyl-based ligands (e.g., dppf) are highly recommended.

Q2: How do I choose between a Palladium and a Copper catalyst for my specific application?

A2: The choice depends primarily on the bond you intend to form and the potential reactivity of the thioamide group.

  • Palladium Catalysis: This is the preferred choice for most C-C (e.g., Suzuki, Heck, Sonogashira) and C-N (Buchwald-Hartwig) bond formations.[4] Modern palladium systems offer high functional group tolerance. However, the soft sulfur atom of the thioamide can coordinate to the soft palladium center, potentially inhibiting the catalyst. This requires careful ligand selection to prevent catalyst deactivation.

  • Copper Catalysis: Copper catalysts are particularly effective for C-S bond formation (e.g., coupling with thiols) and have been used for C-N coupling (Ullmann condensation).[5][6][7] If you are performing a C-S coupling, a copper-based system, such as CuI with a diamine or oxalic diamide ligand, would be the system of choice.[5][6] For C-C or C-N coupling, palladium is generally more versatile and efficient, but copper may be an option if palladium systems fail, though it often requires higher temperatures.

Q3: The thioamide group seems sensitive. Can it react under coupling conditions?

A3: Yes, this is a critical consideration. Under certain palladium-catalyzed conditions, particularly those developed for desulfurative coupling, the thioamide itself can be the reactive partner. For instance, palladium catalysis in the presence of a silver salt as a desulfurating agent can convert thioamides into unsymmetrical ketones via a Suzuki-Miyaura type reaction.[8][9] To avoid this, you must:

  • Avoid Silver Salts: Do not use silver salts (e.g., Ag₂O, Ag₂CO₃) as additives unless a desulfurative coupling is the desired outcome.

  • Moderate Conditions: Use the mildest temperature and base conditions possible that still afford a reasonable reaction rate.

  • Protecting Groups: In some extreme cases, N-acylation (e.g., with a Boc group) can be used to modulate the thioamide's reactivity, though this adds extra synthetic steps.[10]

Part 2: Reaction Optimization & Troubleshooting

Q4: My reaction is sluggish or has stalled. What are the first troubleshooting steps?

A4: A stalled reaction is a common issue. A systematic approach is best.

  • Evaluate the Ligand: Is your ligand appropriate? For an electron-deficient aryl bromide, a bulky, electron-rich ligand like SPhos, XPhos, or RuPhos is often required to promote oxidative addition. Triphenylphosphine (PPh₃) may not be active enough.[12]

  • Scrutinize the Base: The base is crucial for activating the nucleophile (e.g., the boronic acid in a Suzuki coupling).[13] If you are using a mild base like K₂CO₃, it may not be strong enough. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.

  • Solvent and Temperature: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst.[14] If the reaction is slow at 80 °C, cautiously increasing the temperature to 100-110 °C (solvent permitting) can significantly increase the rate.

Q5: I'm seeing significant side products like hydrodehalogenation (loss of bromine) or homocoupling of my starting material. How can I minimize these?

A5: These side reactions point to specific mechanistic problems.

  • Hydrodehalogenation (Protodebromination): This occurs when the aryl-palladium intermediate reacts with a proton source instead of your coupling partner. This is often caused by residual water in the reaction. Ensure all reagents and solvents are scrupulously dry. In Suzuki couplings, this can also be a sign that transmetalation is too slow. Using a stronger base or switching to a more nucleophilic boronic ester (e.g., a pinacol ester) or trifluoroborate salt can help.[1]

  • Homocoupling: This side reaction can be exacerbated by the presence of oxygen.[1] Rigorous degassing of the reaction mixture is essential. It can also indicate that the reductive elimination step is slow compared to other catalyst decomposition pathways. Changing the ligand can sometimes alter the rate of reductive elimination.

Q6: My starting material is being consumed, but my yield is low and I see a complex mixture of products. I suspect the thioamide is degrading. What should I do?

A6: Thioamide instability, especially under basic conditions, is a strong possibility. The thioamide C-N bond has a lower rotational barrier than an amide bond and can be susceptible to hydrolysis or other transformations, particularly at high temperatures.[10]

  • Screen Bases: This is the most critical parameter. If you are using a strong base like NaOtBu or K₃PO₄ at high temperatures, you may be causing substrate degradation.[15] Screen a panel of bases, starting with milder options.

    • Inorganic Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, KF.

    • Organic Bases: If compatible, a hindered organic base like DBU or DIPEA could be tested, although these are less common in standard cross-couplings.

  • Lower the Temperature: Run the reaction at the lowest temperature that gives a reasonable conversion rate. Monitor by LC-MS to find the sweet spot between reaction progress and decomposition.

  • Use a Boronic Ester: In Suzuki couplings, boronic acids can sometimes accelerate decomposition. Switching to a more stable MIDA boronate or pinacol boronate ester can lead to cleaner reactions.

Catalyst Selection Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for your reaction.

CatalystSelection start_node Define Goal: Couple 2-bromo-5-fluorobenzene- 1-carbothioamide with Nu-H or Nu-M coupling_type What bond are you forming? start_node->coupling_type cc_cn C-C (Suzuki) or C-N (Buchwald-Hartwig) coupling_type->cc_cn C-C or C-N cs C-S (Thioetherification) coupling_type->cs C-S pd_system Select Palladium System cc_cn->pd_system cu_system Select Copper System cs->cu_system pd_details Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ Ligand: Start with SPhos or XPhos Base: Start with K₃PO₄ Solvent: Dioxane or Toluene pd_system->pd_details cu_details Catalyst: CuI Ligand: 1,10-Phenanthroline or Oxalic Diamide Base: K₂CO₃ or Cs₂CO₃ Solvent: DMF or DMSO cu_system->cu_details run_rxn Run Initial Reaction (e.g., 80-100 °C) pd_details->run_rxn cu_details->run_rxn outcome Analyze Outcome run_rxn->outcome success Success! Proceed to Scale-up. outcome->success >80% Yield Clean Reaction low_yield Low Yield / Stalled outcome->low_yield <50% Conversion side_products Side Products / Degradation outcome->side_products Complex Mixture troubleshoot_yield Troubleshoot: 1. Increase Catalyst/Ligand Load 2. Screen Stronger Base 3. Increase Temperature low_yield->troubleshoot_yield troubleshoot_purity Troubleshoot: 1. Screen Milder Base (K₂CO₃) 2. Lower Temperature 3. Ensure Anhydrous/Degassed 4. Change Ligand side_products->troubleshoot_purity troubleshoot_yield->run_rxn Re-run troubleshoot_purity->run_rxn Re-run

Caption: Workflow for catalyst selection and troubleshooting.
Detailed Experimental Protocols

These protocols are starting points. Optimization for your specific coupling partner is highly recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-bromo-5-fluorobenzene-1-carbothioamide with a generic arylboronic acid.

Materials:

  • 2-bromo-5-fluorobenzene-1-carbothioamide (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-bromo-5-fluorobenzene-1-carbothioamide, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos in a small amount of dioxane. Add this catalyst/ligand mixture to the Schlenk flask.

    • Scientist's Note: Pre-mixing the catalyst and ligand can help with consistency. Some modern pre-catalysts (e.g., SPhos-Pd-G3) can be used directly, simplifying this step.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe. The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use.[11]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up: Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of 2-bromo-5-fluorobenzene-1-carbothioamide with a generic primary or secondary amine.

Materials:

  • 2-bromo-5-fluorobenzene-1-carbothioamide (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • Vessel Preparation: To a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk flask with a stir bar.

    • Scientist's Note: Sodium tert-butoxide is a very strong, hygroscopic base. It is best handled in an inert atmosphere glovebox. If a glovebox is not available, weigh it quickly and add it to the flask under a strong flow of inert gas.

  • Reagent Addition: Remove the flask from the glovebox. Add the 2-bromo-5-fluorobenzene-1-carbothioamide, anhydrous toluene, and finally the amine via syringe.

  • Inert Atmosphere: If not prepared in a glovebox, immediately seal the flask and purge with inert gas.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Scientist's Note: The reaction mixture often turns dark, which is normal. If the thioamide proves sensitive to NaOtBu, a weaker base like K₃PO₄ or Cs₂CO₃ should be substituted, though this may require a higher temperature or longer reaction time.[16]

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Comparative Data for Catalyst Systems

The following table provides a summary of potential starting conditions for a model Suzuki-Miyaura reaction (coupling with 4-methoxyphenylboronic acid). Yields are hypothetical and serve as a guide for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Expected Outcome & Rationale
Pd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O100Low to Moderate Yield. PPh₃ is often not active enough for electron-deficient or sterically hindered substrates.[12]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O100Good to Excellent Yield. A standard, robust system. SPhos is a highly active ligand designed for challenging couplings.[17]
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (3)Toluene110Good to Excellent Yield. Cesium carbonate is highly soluble and effective. Toluene is a good choice for strictly anhydrous conditions.
Pd(OAc)₂ (2)dppf (4)K₂CO₃ (3)DMF100Moderate to Good Yield. Dppf is a reliable ligand, but may be less active than modern Buchwald ligands for this substrate.
CuI (10)Phenanthroline (20)K₂CO₃ (3)DMSO130Poor Yield (for C-C). Copper is generally inefficient for Suzuki couplings. High temperatures may cause thioamide decomposition.
Catalytic Cycle Overview

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The Buchwald-Hartwig amination follows a similar cycle.[18][19]

CatalyticCycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)L₂(X) pd0->pdiia Ar-X pd0->pdiia Oxidative Addition oxidative_add Oxidative Addition pdiib Ar-Pd(II)L₂(R') pdiia->pdiib R'-B(OR)₂ pdiia->pdiib Transmetalation (Base Mediated) transmetalation Transmetalation pdiib->pd0 Ar-R' pdiib->pd0 Reductive Elimination reductive_elim Reductive Elimination arx Ar-X rboron R'-B(OR)₂ + Base product Ar-R' (Product) waste X-B(OR)₂ note1 Ar = 2-thioamido-4-fluorophenyl X = Br *L = Phosphine Ligand note2 Potential Catalyst Inhibition: Sulfur on thioamide can coordinate to Pd, requiring bulky ligands (L) to prevent.

Sources

Troubleshooting

Improving regioselectivity in the bromination of 5-fluorobenzene-1-carbothioamide

Welcome to the Technical Support Center for Advanced Organic Synthesis. This knowledge base is designed for researchers and drug development professionals dealing with the late-stage functionalization of highly deactivat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This knowledge base is designed for researchers and drug development professionals dealing with the late-stage functionalization of highly deactivated aromatic systems.

Below is the comprehensive troubleshooting guide for controlling chemoselectivity and regioselectivity during the bromination of 5-fluorobenzene-1-carbothioamide (also known as 3-fluorothiobenzamide).

Knowledge Base: Understanding the Substrate

Brominating 5-fluorobenzene-1-carbothioamide presents a dual challenge: you must prevent the oxidation of the highly nucleophilic sulfur atom while simultaneously managing conflicting directing groups on a deactivated benzene ring.

The Chemoselectivity Challenge (S- vs. C- Bromination) The sulfur atom in a thioamide is a soft, highly polarizable nucleophile. When exposed to standard electrophilic halogens (like Br₂ or NBS), the sulfur rapidly undergoes S-bromination. This reactive intermediate typically undergoes an intramolecular electrophilic aromatic substitution (S-cyclization) to form a 2-aminobenzothiazole derivative—a process known as the Hugerschoff reaction[1].

The Regioselectivity Challenge (C4 vs. C6 vs. C2) If you successfully protect the sulfur and force ring bromination, you must navigate the directing effects of the substituents:

  • Thioamide Group (C1): Strongly electron-withdrawing (-I, -M). Directs meta (to C3).

  • Fluoro Group (C5): Inductively withdrawing (-I) but resonance donating (+M). Directs ortho/para (to C4, C6, and C2).

  • The Resolution: The +M effect of the fluorine atom provides critical resonance stabilization to the Wheland intermediate. Consequently, electrophilic aromatic substitution (EAS) is heavily biased toward the positions ortho and para to the fluorine[2]. Because C6 is sterically hindered by the adjacent bulky thioamide, and C2 is hindered by the thioamide, C4 is the kinetically favored site when using bulky electrophiles.

Diagnostic Workflows & Visualizations

Pathway Analysis: Chemoselectivity

The following diagram illustrates the branching reaction pathways based on your choice of reagent system.

ReactionPathways Substrate 5-Fluorobenzene- 1-carbothioamide PathA Standard Bromination (Br2 or NBS alone) Substrate->PathA PathB Lewis Acid Mediated (AlCl3 + NBS) Substrate->PathB SOx S-Bromination PathA->SOx Soft Nucleophile Attack EAS Electrophilic Aromatic Substitution PathB->EAS Sulfur Deactivated Hugerschoff Hugerschoff Cyclization SOx->Hugerschoff Benzothiazole Benzothiazole (Off-target) Hugerschoff->Benzothiazole Iso4 4-Bromo Isomer (Major) EAS->Iso4 Steric Control Iso6 6-Bromo Isomer (Minor) EAS->Iso6 Electronic Control

Reaction pathways illustrating chemoselectivity challenges in thiobenzamide bromination.

Troubleshooting Decision Tree

Use this workflow to diagnose and correct issues in your current synthetic route.

Troubleshooting Start Identify Primary Impurity Imp1 Benzothiazole Formation Start->Imp1 Imp2 Mixture of Regioisomers Start->Imp2 Imp3 No Reaction / Recovery Start->Imp3 Sol1 Add AlCl3 or TiCl4 to protect Sulfur Imp1->Sol1 Blocks S-Oxidation Sol2 Lower Temp to -78°C & Use Bulky NBS Complex Imp2->Sol2 Enhances Steric Differentiation Sol3 Switch to HFIP Solvent to stabilize Wheland intermediate Imp3->Sol3 Increases Electrophilicity

Troubleshooting workflow for resolving chemoselectivity and regioselectivity issues.

Frequently Asked Questions (FAQs)

Q: Why does my reaction yield a bright yellow, highly polar baseline spot on TLC instead of the brominated ring? A: You are observing the formation of a 2-aminobenzothiazole derivative or a disulfide dimer. Thioamides can act as mild reducing agents and are highly susceptible to oxidation by halogens[3]. The electrophilic bromine attacks the sulfur, triggering the Hugerschoff cyclization[1]. To stop this, you must mask the nucleophilicity of the sulfur using a hard Lewis acid before introducing the brominating agent.

Q: I successfully achieved ring bromination, but NMR shows a 1:1 mixture of isomers. How do I enrich the 4-bromo isomer? A: A 1:1 mixture indicates that the reaction is under purely electronic control, with the fluorine atom directing equally to the ortho (C4) and para (C6) positions (relative to the thioamide's perspective, though C6 is ortho to F and C4 is ortho to F). To enrich the 4-bromo isomer, you must leverage steric control. Switch from Br₂ to a bulkier reagent like N-Bromosuccinimide (NBS) and drop the reaction temperature to -78 °C. The bulky NBS will struggle to attack C6 (flanked by the thioamide) and will favor the more accessible C4 position.

Q: Can I use Brønsted acids instead of Lewis acids? A: Yes, strongly hydrogen-bonding solvents like Hexafluoroisopropanol (HFIP) can act as Brønsted acid catalysts. HFIP hydrogen-bonds to the thioamide, deactivating the sulfur, while simultaneously stabilizing the cationic Wheland intermediate during electrophilic aromatic bromination[4].

Quantitative Data: Condition Optimization

The table below summarizes the causality between reaction conditions and the resulting chemoselectivity/regioselectivity profiles.

Reagent SystemSolventTemp (°C)Primary OutcomeChemoselectivity (Ring:Sulfur)Regioselectivity (C4:C6)
Br₂ (1.1 eq)AcOH25Benzothiazole< 1:99N/A
NBS (1.1 eq)DMF25Disulfide / Benzothiazole5:95N/A
NBS (1.1 eq) + AlCl₃ (1.2 eq)DCM0Ring Bromination95:53:1
NBS (1.1 eq) + TiCl₄ (1.2 eq) DCM -78 Ring Bromination 98:2 8:1

Standard Operating Procedure (SOP): Lewis Acid-Directed Regioselective Bromination

This protocol is designed as a self-validating system to ensure high yields of the 4-bromo isomer while completely suppressing S-oxidation.

Objective: Synthesize 4-bromo-5-fluorobenzene-1-carbothioamide with >8:1 regioselectivity.

Step-by-Step Methodology:

  • Substrate Solvation: Flame-dry a 100 mL round-bottom flask. Dissolve 5-fluorobenzene-1-carbothioamide (10.0 mmol) in 50 mL of anhydrous Dichloromethane (DCM) under a strict argon atmosphere.

    • Causality: Argon prevents ambient moisture from hydrolyzing the Lewis acid, which is required to maintain the sulfur-protecting complex.

  • In-situ Protection: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add anhydrous Titanium tetrachloride (TiCl₄, 12.0 mmol) dropwise. Stir for 30 minutes.

    • Causality: TiCl₄ is a hard Lewis acid that coordinates strongly to the soft thioamide sulfur. This pulls electron density away from the sulfur, deactivating it toward electrophilic attack and preventing Hugerschoff cyclization[1].

  • Electrophilic Addition: Add recrystallized N-Bromosuccinimide (NBS, 10.5 mmol) portion-wise over 15 minutes. Maintain the reaction strictly at -78 °C for 4 hours.

    • Causality: NBS provides a controlled, low concentration of Br⁺. The ultra-low temperature maximizes the steric differentiation between the C4 and C6 positions, heavily favoring the less hindered C4 position.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material mass/spot disappears. Self-Validation: If the solution turns deep orange and persists, unreacted electrophilic bromine is present, indicating the deactivated ring is reacting too slowly; allow the temperature to rise to -40 °C.

  • Quenching: Pour the cold reaction mixture directly into 50 mL of vigorously stirring, ice-cold saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine to inert bromide, halting the reaction and preventing off-target di-bromination during the concentration phase.

  • Workup & Isolation: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure 4-bromo isomer.

References

  • Source: researchgate.
  • Source: nsf.
  • Source: benchchem.
  • Source: nih.

Sources

Optimization

Overcoming poor solubility of 2-bromo-5-fluorobenzene-1-carbothioamide in reactions

Welcome to the Technical Support Center for 2-bromo-5-fluorobenzene-1-carbothioamide (CAS: 1527716-82-0). This halogenated thiobenzamide is a highly valuable building block for synthesizing complex thiazoles, pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-bromo-5-fluorobenzene-1-carbothioamide (CAS: 1527716-82-0).

This halogenated thiobenzamide is a highly valuable building block for synthesizing complex thiazoles, pharmaceutical intermediates, and cross-coupling precursors. However, researchers frequently encounter severe solubility issues when using this compound, leading to incomplete reactions, catalyst poisoning, or poor yields.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers.

Diagnostic Hub: Reaction-Specific Solubility Strategies

The optimal method for dissolving 2-bromo-5-fluorobenzene-1-carbothioamide depends entirely on the downstream reaction. Use the diagnostic tree below to identify the correct intervention for your workflow.

G Start Target Reaction for 2-Bromo-5-fluorothiobenzamide Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Alkylation S-Alkylation / Nucleophilic Attack Start->Alkylation H_Solvent Use Polar Protic (EtOH or MeOH) + Heat Hantzsch->H_Solvent C_Solvent Use 1,4-Dioxane/H2O or pure DMF Coupling->C_Solvent A_Solvent Use mild base (K2CO3) in Acetone or DMF Alkylation->A_Solvent H_Fail Still Insoluble? H_Solvent->H_Fail H_Fix Add 10-20% DMF or DMSO co-solvent H_Fail->H_Fix C_Fail Catalyst Poisoning / Precipitation? C_Solvent->C_Fail C_Fix Pre-form thioimidate or use bulky ligands C_Fail->C_Fix A_Fix Forms highly soluble thioimidate anion A_Solvent->A_Fix

Diagnostic decision tree for overcoming thioamide solubility based on the target reaction pathway.

Mechanistic FAQs & Troubleshooting

Q1: Why is 2-bromo-5-fluorobenzene-1-carbothioamide so stubbornly insoluble compared to standard benzamides? A: The insolubility is a product of competing intermolecular forces. Thioamides are exceptionally strong hydrogen-bond donors and moderate acceptors, forming highly stable R22​(8) dimeric motifs and C(4) chain structures in their crystal lattices [1]. The addition of the 2-bromo and 5-fluoro substituents significantly increases the molecule's lipophilicity (LogP) and rigidifies the aromatic system. This creates a "worst of both worlds" scenario: the strong intermolecular N-H···S=C hydrogen bonding prevents dissolution in non-polar solvents (like hexane or ether), while the highly lipophilic halogenated aromatic ring rejects hydration, making it insoluble in water and poorly soluble in cold alcohols.

Q2: I am running a Hantzsch thiazole synthesis, but the thioamide is precipitating out of my ethanol solvent at room temperature. What is the best approach? A: The Hantzsch synthesis relies on the initial SN​2 attack of the thioamide sulfur onto an α -haloketone [2]. While ethanol is the traditional solvent, the rigid lattice of 2-bromo-5-fluorothiobenzamide often resists dissolution.

  • Step 1: Heat the reaction to reflux (78 °C). The thermal energy is often enough to break the R22​(8) dimers.

  • Step 2: If precipitation persists, introduce a polar aprotic co-solvent like DMF (10-20% v/v). DMF acts as a powerful hydrogen-bond acceptor, intercepting the thioamide N-H bonds and solvating the monomeric species without deactivating the sulfur nucleophile [3].

Q3: How do I perform a Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on the 2-bromo position without the thioamide poisoning the catalyst or crashing out? A: Free thioamides are notorious for coordinating strongly to Palladium, which both poisons the catalyst and causes the starting material to precipitate as an insoluble Pd-thioamide complex. To bypass this, you must alter the electronic state of the thioamide. Using a highly polar aprotic solvent (like pure DMF or a 1,4-Dioxane/Water mixture) combined with a mild base (e.g., Na2​CO3​ ) deprotonates the thioamide into a thioimidate anion. This increases solubility exponentially and shifts the coordination preference, allowing bulky, electron-rich phosphine ligands (like XPhos or SPhos) to successfully outcompete the sulfur for the Palladium center.

Q4: Can I use a base to permanently increase solubility for S-alkylation reactions? A: Yes. The thioamide N-H proton is relatively acidic (pKa ~10-12). Adding a mild base like Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent deprotonates the amine, shifting the tautomeric equilibrium entirely to the thioimidate anion ( R−C(−S−)=NH ) [4]. This charged species is exceptionally soluble in solvents like Acetone or DMF and is highly nucleophilic at the sulfur atom, making it the ideal state for rapid S-alkylation.

Solvent Selection Matrix

To predict the behavior of 2-bromo-5-fluorobenzene-1-carbothioamide, you must balance the solvent's dielectric constant with its ability to disrupt hydrogen bonds.

SolventDielectric Constant ( ϵ )H-Bond Disruption CapacityEmpirical Solubility ProfileRecommended Use Case
Hexane 1.9NoneInsolubleAnti-solvent for precipitation / washing
Ethanol 24.5ModerateLow (RT) / Moderate (Reflux)Standard Hantzsch synthesis (requires heat)
1,4-Dioxane 2.2*LowModeratePd-Catalyzed cross-coupling (with water)
Acetone 20.7ModerateModerate to High (with Base)Base-mediated S-alkylation
DMF 36.7HighHighCo-solvent for stubborn Hantzsch reactions
DMSO 46.7Very HighVery HighNMR Analysis / Extreme solubility issues

*Note: While 1,4-Dioxane has a low bulk dielectric constant, its local dipole moments allow it to solvate polar organics effectively when mixed with water.

Validated Experimental Workflows

Protocol A: Modified Hantzsch Thiazole Synthesis (High-Solubility Protocol)

Use this protocol when synthesizing thiazoles if the thioamide fails to dissolve in standard alcoholic solvents.

  • Reagent Assembly: In a 20 mL reaction vial equipped with a magnetic stir bar, add 2-bromo-5-fluorobenzene-1-carbothioamide (1.0 equiv, 5.0 mmol) and the desired α -haloketone (1.1 equiv, 5.5 mmol).

  • Solvent Addition: Add 10 mL of a pre-mixed solvent system consisting of Ethanol:DMF (4:1 v/v).

    • Causality: The DMF immediately disrupts the thioamide hydrogen-bond network, while the ethanol stabilizes the highly polar hydrobromide intermediate that forms during cyclization.

  • Thermal Activation: Heat the mixture to 80 °C under reflux for 2 to 4 hours. Monitor the disappearance of the starting material via TLC (Eluent: 30% EtOAc in Hexanes).

  • Neutralization & Precipitation: Once complete, remove from heat and allow the solution to cool to room temperature. Pour the reaction contents into a beaker containing 30 mL of 5% aqueous Na2​CO3​ .

    • Self-Validation Check: The addition to the basic aqueous solution will neutralize the soluble thiazole-hydrobromide salt, causing the neutral, free-base thiazole product to rapidly precipitate as a solid [2].

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 10 mL) to remove residual DMF and salts, followed by a final wash with cold hexanes (5 mL). Air dry on a tared watchglass.

Protocol B: Base-Mediated S-Alkylation (Thioimidate Method)

Use this protocol to maximize solubility and nucleophilicity for selective S-alkylation.

  • Suspension: Suspend 2-bromo-5-fluorobenzene-1-carbothioamide (1.0 equiv, 2.0 mmol) in 4 mL of anhydrous DMF in a round-bottom flask under an inert atmosphere ( N2​ or Argon). The mixture will initially be a cloudy suspension.

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (1.5 equiv, 3.0 mmol) to the flask. Stir vigorously at room temperature for 15–20 minutes.

    • Self-Validation Check: The cloudy suspension will transition into a clear, slightly yellow solution. This visual change confirms the successful deprotonation and formation of the highly soluble thioimidate anion.

  • Alkylation: Place the flask in an ice bath (0 °C). Add the alkylating agent (e.g., Methyl Iodide, 1.1 equiv) dropwise over 5 minutes to prevent exothermic side-reactions.

  • Completion & Workup: Remove the ice bath and stir for 1 hour at room temperature. Quench the reaction by slowly adding 15 mL of ice-cold distilled water. The S-alkylated product will crash out of the aqueous DMF mixture. Filter, wash with water, and dry under a vacuum.

References

  • "Crystal Landscape of Primary Aromatic Thioamides." Crystal Growth & Design, ACS Publications. URL:[Link]

  • "Hantzsch Thiazole Synthesis." Chem Help Asap. URL: [Link]

  • "Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation." National Center for Biotechnology Information (PMC). URL:[Link]

  • "Contemporary Applications of Thioamides and Methods for their Synthesis." ChemRxiv. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Dehalogenation in Suzuki-Miyaura Couplings of Fluorinated Compounds

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing competitive side reactions during the cross-coupling of highly electron-deficient, fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing competitive side reactions during the cross-coupling of highly electron-deficient, fluorinated aryl halides.

When working with polyfluorinated substrates or ortho-fluorinated aryl halides, researchers frequently observe a frustrating phenomenon: the starting material is consumed, but the major isolated compound is the reduced, hydrodehalogenated byproduct (ArF-H) rather than the desired biaryl product (ArF-Ar'). This guide dissects the mechanistic causality behind this failure and provides field-proven, self-validating protocols to rescue your synthesis.

Part 1: Mechanistic Causality of Protodehalogenation

To solve the problem, we must first understand the kinetic bottleneck. The Suzuki-Miyaura catalytic cycle relies on three primary steps: oxidative addition, transmetalation, and reductive elimination.

Fluorine's strong electron-withdrawing nature accelerates the initial oxidative addition of the Pd(0) catalyst into the C–X bond. However, this creates a highly electron-deficient ArF-Pd(II)-X intermediate. Because the fluorinated aryl group withdraws electron density from the palladium center, the subsequent transmetalation step becomes severely sluggish [1].

When transmetalation is slow, the ArF-Pd(II)-X complex has a prolonged lifetime in solution. This allows it to intercept hydrides or protons from the reaction environment (such as protic solvents, trace water, or amine bases undergoing β -hydride elimination), forming a Pd-H species that reductively eliminates to yield the dehalogenated byproduct[1][2].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd ArX Fluorinated Aryl Halide (ArF-X) ArX->OxAdd PdII ArF-Pd(II)-X (Electron-Deficient) OxAdd->PdII TransMet Transmetalation (Slow Step) PdII->TransMet Hydride Hydride/Proton Source (ROH, H2O, Amines) PdII->Hydride Side Reaction PdAr ArF-Pd(II)-Ar' TransMet->PdAr RedElim Reductive Elimination PdAr->RedElim RedElim->Pd0 Product Desired Product (ArF-Ar') RedElim->Product PdH ArF-Pd(II)-H (Intermediate) Hydride->PdH PdH->Pd0 Dehal Dehalogenated Byproduct (ArF-H) PdH->Dehal Reductive Elimination

Catalytic cycle of Suzuki coupling showing the competitive hydrodehalogenation pathway.

Part 2: Troubleshooting FAQs

Q1: What are the primary hydride/proton sources I need to eliminate from my reaction? A1: The most common culprits are protic solvents and specific bases. Alcohols (like ethanol or methanol) can coordinate to the palladium center and undergo β -hydride elimination, acting as a potent hydride source[1]. Furthermore, even trace amounts of water in "anhydrous" solvents or hydrated bases can directly protonate the Pd-C bond or form Pd-H species[2]. Finally, avoid alkoxide bases (e.g., NaOEt) and amine bases (e.g., Et3N), as they are also highly susceptible to β -hydride elimination[3].

Q2: How do I select the right ligand to outcompete this side reaction? A2: To suppress dehalogenation, you must kinetically favor transmetalation. Standard ligands like PPh3 are often insufficient for electron-deficient fluorinated substrates. You must upgrade to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands such as XPhos or SPhos) or N-heterocyclic carbenes (NHCs)[1][3][4]. These ligands increase the electron density on the palladium center (facilitating the displacement of the halide by the boronic acid) and utilize their steric bulk to rapidly force the final reductive elimination step before side reactions can intervene[3].

Q3: Which bases and solvents are recommended for polyfluorinated substrates? A3: Transition immediately from protic solvent systems (e.g., EtOH/H2O) to strictly anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF[3]. Pair this with a mild, anhydrous inorganic base such as K3PO4, Cs2CO3, or KF. The absence of a strong base has been shown in some cases to prevent dehalogenation entirely[3].

Part 3: Quantitative Optimization Data

The following table summarizes the impact of systematically eliminating hydride sources and accelerating transmetalation on the product distribution of a highly fluorinated aryl bromide.

Catalyst / Ligand SystemSolvent SystemBaseDesired Product Yield (%)Dehalogenated Byproduct (%)
Pd(PPh3)4EtOH / H2O (4:1)Na2CO325%65%
Pd2(dba)3 / PPh3Toluene (Anhydrous)K3PO445%40%
Pd2(dba)3 / XPhosToluene (Anhydrous)K3PO482%10%
XPhos Pd G21,4-Dioxane (Anhydrous)K3PO494% <2%

Data synthesis based on optimization principles for electron-deficient aryl halides[1][3].

Part 4: Troubleshooting Logic Workflow

Troubleshooting Start Issue: >10% Dehalogenation in Fluorinated Substrate CheckSolvent Are you using a protic solvent (e.g., EtOH)? Start->CheckSolvent FixSolvent Switch to anhydrous Toluene, THF, or Dioxane CheckSolvent->FixSolvent Yes CheckLigand Are you using a basic ligand (e.g., PPh3)? CheckSolvent->CheckLigand No FixLigand Upgrade to bulky, electron-rich ligands (XPhos, SPhos, NHC) CheckLigand->FixLigand Yes CheckBase Are you using alkoxides or aqueous bases? CheckLigand->CheckBase No FixBase Switch to anhydrous K3PO4, Cs2CO3, or KF CheckBase->FixBase Yes CheckAdditives Transmetalation still slow? CheckBase->CheckAdditives No FixAdditives Add Ag2O or Cu(I) salts to accelerate transmetalation CheckAdditives->FixAdditives Yes

Step-by-step troubleshooting logic to eliminate hydrodehalogenation in Suzuki couplings.

Part 5: Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol utilizes an advanced pre-catalyst (XPhos Pd G2) that readily forms the active Pd(0) species[1][3], combined with strictly anhydrous conditions to eliminate proton sources.

Methodology: Anhydrous Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides

Materials:

  • Fluorinated Aryl Bromide (1.0 mmol)

  • Arylboronic Acid (1.5 mmol - Excess used to drive transmetalation kinetics)

  • XPhos Pd G2 Pre-catalyst (0.02 mmol, 2 mol%)

  • Anhydrous Potassium Phosphate, K3PO4 (2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated aryl bromide, arylboronic acid, and anhydrous K3PO4.

  • Atmosphere Control: Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times. Causality: Oxygen can oxidize electron-rich phosphine ligands, killing the catalyst and stalling the reaction, which gives side reactions time to occur.

  • Solvent & Catalyst Addition: Under a positive flow of Argon, inject the anhydrous 1,4-dioxane. Finally, add the XPhos Pd G2 pre-catalyst.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 2–4 hours.

  • Self-Validation Step (Crucial): At t = 1 hour, withdraw a 10 µL aliquot via a micro-syringe. Dilute in 1 mL of ethyl acetate, filter through a short plug of silica gel to remove salts and Pd, and analyze via GC-MS.

    • Validation Metric: Calculate the ratio of the molecular ion peak of the product (ArF-Ar') versus the dehalogenated byproduct (ArF-H).

    • Actionable Insight: If the ratio is < 10:1, transmetalation is still too slow. For future runs, consider adding 0.5 equivalents of Ag2O to facilitate the boron-to-palladium transfer.

  • Workup: Upon completion (verified by TLC or GC-MS), cool the reaction to room temperature. Quench with a minimal amount of water, extract with ethyl acetate (3 × 10 mL), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure[3].

  • Purification: Purify the crude residue via flash column chromatography.

References
  • Benchchem. "how to avoid dehalogenation side reactions in Suzuki coupling".
  • Benchchem. "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides".
  • Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides". Organometallics, ACS Publications.
  • Viciu, M. S., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes". The Journal of Organic Chemistry, ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: 1H and 13C NMR Analysis of 2-Bromo-5-fluorobenzene-1-carbothioamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Bromo-5-fluorobenzene-1-carbothioamide (CAS: 1527716-82-0) Executive Summary When characterizing heavily substituted halog...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Bromo-5-fluorobenzene-1-carbothioamide (CAS: 1527716-82-0)

Executive Summary

When characterizing heavily substituted halogenated aromatics like 2-bromo-5-fluorobenzene-1-carbothioamide, relying solely on standard 1D 1 H NMR is a recipe for misassignment. The interplay between quadrupolar relaxation from the bromine, strong electron-withdrawing effects from the thioamide, and complex scalar couplings from the fluorine nucleus demands a rigorous, multi-nuclear approach.

This guide objectively compares the experimental NMR behavior of this compound across different solvents (DMSO- d6​ vs. CDCl 3​ ) and evaluates the efficiency of 1D versus 2D NMR assignment workflows. By understanding the causality behind these spectral phenomena, researchers can build self-validating analytical protocols for fluorinated thiobenzamides.

Solvent-Induced Conformational Dynamics (1H NMR)

Thioamides exhibit unique conformational dynamics compared to standard amides. The C=S bond is highly polarizable, and the zwitterionic resonance contributor (C–S / N + H 2​ ) significantly increases the double-bond character of the C–N bond [1].

The Solvent Comparison: DMSO- d6​ vs. CDCl 3​

In highly polar, hydrogen-bond-accepting solvents like DMSO- d6​ , the zwitterionic state is stabilized. This raises the rotational energy barrier of the C–N bond to approximately 16–18 kcal/mol [2]. Consequently, the rotation becomes slow on the NMR timescale at room temperature, causing the two protons of the NH 2​ group to appear as two distinct, broad singlets. Conversely, in less polar solvents like CDCl 3​ , the lack of hydrogen bonding alters the chemical shifts drastically and slightly lowers the barrier, often resulting in broader or coalescing signals.

RotationalBarrier A Neutral Thioamide (C=S, NH2) B Zwitterionic Form (C-S⁻, N⁺H2) A->B Resonance C Restricted C-N Rotation (Partial Double Bond) B->C High Energy Barrier D Two Distinct NH Protons (DMSO-d6, 1H NMR) C->D Slow Exchange

Diagram 1: Solvent-dependent rotational barrier and resonance in thioamides.

Table 1: 1 H NMR Chemical Shifts Comparison (500 MHz)
ProtonDMSO- d6​ (ppm)CDCl 3​ (ppm)Multiplicity J -Coupling (Hz)Assignment Logic
NH 2​ (a) 10.058.10br s-Hydrogen-bonded / restricted rotation
NH 2​ (b) 9.657.60br s-Restricted rotation
H3 7.707.55dd8.8, 5.2Ortho to H4, Meta to F
H6 7.357.45dd8.5, 3.0Ortho to F, Meta to H4
H4 7.257.05ddd8.8, 7.8, 3.0Ortho to H3, Ortho to F, Meta to H6

Note: The complex ddd splitting of H4 is a direct result of coupling to both adjacent protons and the 1 9 F nucleus.

Unambiguous Carbon Assignment via 13C-19F Spin-Spin Coupling

While 1 H NMR provides structural clues, the 13 C NMR spectrum of 2-bromo-5-fluorobenzene-1-carbothioamide is a self-validating system. Fluorine-19 (spin ½, 100% natural abundance) couples with carbon nuclei over multiple bonds. The magnitude of the JCF​ coupling constant decays predictably with distance, providing a built-in ruler for assigning the aromatic ring [3].

Table 2: 13 C NMR Shifts and JCF​ Constants (DMSO- d6​ , 125 MHz)
CarbonShift (ppm)Multiplicity JCF​ (Hz)DistanceAssignment Logic
C=S 199.5s--Characteristic thioamide carbonyl region
C5 161.2d246.5 1JCF​ Direct C–F bond (Massive coupling)
C6 117.2d24.0 2JCF​ Ortho to F
C4 119.0d22.5 2JCF​ Ortho to F
C3 135.0d7.5 3JCF​ Meta to F
C1 140.1d6.5 3JCF​ Meta to F (Quaternary, shifted by C=S)
C2 113.8d3.5 4JCF​ Para to F (Quaternary, shielded by Br)

1D vs. 2D NMR Assignment Workflows

The Limitation of 1D NMR

Relying solely on 1D 13 C NMR leaves ambiguity between C4 and C6, as both present as doublets with nearly identical 2JCF​ coupling constants (~22–24 Hz). Furthermore, the quaternary carbons (C1, C2) can be difficult to distinguish based on chemical shift alone due to the competing electronic effects of the bromine and thioamide groups.

The 2D NMR Solution

To achieve a self-validating assignment, 2D techniques are mandatory:

  • HSQC (Heteronuclear Single Quantum Coherence): Instantly correlates the 1 H shifts to their directly attached 13 C shifts, resolving the C4/C6 ambiguity.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range ( 2JCH​ and 3JCH​ ) correlations. The thioamide carbon (C=S at 199.5 ppm) will show a strong 3JCH​ cross-peak exclusively with H6, locking the orientation of the functional groups in place.

NMRAssignment A 1D 1H & 19F NMR Identify H-F Couplings C HSQC (2D) Correlate 1H to 13C A->C B 1D 13C NMR Identify C-F Couplings (>240 Hz) B->C D HMBC (2D) Long-Range C-H Correlations C->D E Unambiguous Assignment 2-Bromo-5-fluorothiobenzamide D->E

Diagram 2: Multidimensional NMR workflow for unambiguous signal assignment.

Experimental Protocols

To ensure reproducibility and high signal-to-noise (S/N) ratios, especially for the fluorinated and quaternary carbons, follow this optimized acquisition protocol.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of 2-bromo-5-fluorobenzene-1-carbothioamide in 0.6 mL of high-purity DMSO- d6​ (99.9% D).

  • Ensure the sample is fully homogenized to prevent line broadening from concentration gradients.

Step 2: 1 H NMR Acquisition

  • Frequency: 500 MHz.

  • Scans (NS): 16.

  • Relaxation Delay (D1): 1.0 second.

  • Pulse Angle: 30° to ensure rapid pulsing without saturation.

Step 3: 13 C NMR Acquisition (Critical Step)

  • Frequency: 125 MHz.

  • Scans (NS): 512 to 1024 (due to splitting of carbon signals by fluorine).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds . Causality: Quaternary carbons (C1, C2, C=S) and the fluorinated carbon (C5) lack attached protons, meaning they undergo highly inefficient dipole-dipole relaxation. A standard 1-second delay will saturate these signals, causing them to disappear into the baseline.

Step 4: 2D NMR Acquisition (HSQC & HMBC)

  • HSQC: Use a phase-sensitive sequence with editing (e.g., hsqcedetgpsisp2.2). Acquire 4 scans per increment, 256 t1​ increments.

  • HMBC: Optimize the long-range coupling delay for nJCH​ = 8 Hz (typically 62.5 ms). Acquire 8 scans per increment, 256 t1​ increments.

References

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications Source: PMC - National Center for Biotechnology Information (NCBI) URL:[Link]

  • Solvent effects on the thioamide rotational barrier: an experimental and theoretical study Source: Journal of the American Chemical Society (PubMed) URL:[Link]

  • Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene Source: Molecular Physics (Taylor & Francis) URL:[Link]

Comparative

Comparative Mass Spectrometry Profiling of 2-Bromo-5-fluorobenzene-1-carbothioamide

As the demand for precise structural elucidation and trace-level quantification of halogenated aromatic thioamides grows in drug discovery, selecting the optimal mass spectrometry (MS) platform becomes a critical decisio...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for precise structural elucidation and trace-level quantification of halogenated aromatic thioamides grows in drug discovery, selecting the optimal mass spectrometry (MS) platform becomes a critical decision. This guide provides an objective, in-depth comparison of Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of 2-bromo-5-fluorobenzene-1-carbothioamide (C₇H₅BrFNS, Monoisotopic Mass: 232.93 Da).

By dissecting the predictive fragmentation mechanics and providing self-validating experimental workflows, this guide empowers researchers to make causality-driven platform choices based on their specific analytical endpoints.

Molecular Architecture & Predictive Fragmentation Mechanics

To optimize an MS method, we must first understand the analyte's structural vulnerabilities. 2-bromo-5-fluorobenzene-1-carbothioamide contains three critical diagnostic features that dictate its gas-phase ion chemistry:

  • The Bromine Isotopic Signature: Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, any intact ion or fragment retaining the bromine atom will present as a distinct doublet separated by 2 m/z units (e.g., the molecular ion [M]⁺• will appear at m/z 233 and 235). This serves as an unambiguous diagnostic anchor.

  • The Carbothioamide Group (-CSNH₂): Thioamides are highly susceptible to intramolecular rearrangements under ionization[1]. The most prominent pathway is the loss of hydrogen sulfide (H₂S, 34 Da), driven by the thermodynamic stability of the resulting benzonitrile radical cation[1]. Secondary cleavages include the loss of the entire carbothioamide radical (•CSNH₂, 60 Da) and the loss of ammonia (NH₃, 17 Da) in protonated ESI environments.

  • The Halogenated Benzene Ring: The carbon-bromine (C-Br) bond is relatively labile, making the homolytic cleavage of the bromine radical (•Br, 79/81 Da) a highly favored pathway in hard ionization environments[2]. Conversely, the carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol) and rarely cleaves unless all other lower-energy pathways have been exhausted.

Mechanistic Fragmentation Pathway

Fragmentation M Molecular Ion[M]+• m/z 233 / 235 C7H5BrFNS F1 [M - H2S]+• m/z 199 / 201 C7H3BrFN M->F1 - H2S (34 Da) F2 [M - Br]+ m/z 154 C7H5FNS M->F2 - Br• (79/81 Da) F3 [M - CSNH2]+ m/z 173 / 175 C6H3BrF M->F3 - •CSNH2 (60 Da)

Fig 1: Primary EI-MS fragmentation pathways of 2-bromo-5-fluorobenzene-1-carbothioamide.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice between GC-MS and LC-MS/MS hinges on whether the analytical goal is de novo structural elucidation or high-sensitivity targeted quantification. These techniques are highly complementary for halogenated compounds[3].

  • GC-EI-MS (Hard Ionization): Operates at a standardized 70 eV, depositing excess internal energy into the molecule. This shatters the analyte into a rich, reproducible fingerprint of fragment ions[2]. It is the superior choice for confirming the exact structural connectivity of the thioamide and halogen positions.

  • LC-ESI-MS/MS (Soft Ionization): Generates intact protonated adducts ([M+H]⁺ at m/z 234/236). Fragmentation only occurs in the collision cell via Collision-Induced Dissociation (CID). This platform offers vastly superior signal-to-noise (S/N) ratios, making it the gold standard for pharmacokinetic (PK) quantification.

Quantitative Performance Summary
Analytical ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Ionization Mode Hard (70 eV Electron Impact)Soft (Electrospray Ionization, Positive)
Primary Precursor Ion [M]⁺• (m/z 233 / 235)[M+H]⁺ (m/z 234 / 236)
Key Diagnostic Fragments m/z 199, 173, 154m/z 217 (-NH₃), 200 (-H₂S), 155 (-Br)
Limit of Detection (LOD) ~10 - 50 ng/mL~1 - 5 pg/mL
Structural Elucidation High (Extensive fragmentation library)Moderate (Requires targeted CID mapping)
Matrix Susceptibility Low (Analyte must be volatile)High (Prone to ion suppression)

Validated Experimental Workflows

To ensure analytical trustworthiness, the following protocols are designed as self-validating systems. Every parameter is selected based on explicit chemical causality.

Protocol A: Structural Elucidation via GC-EI-MS

Objective: Obtain a library-quality fragmentation spectrum to confirm molecular identity.

  • Sample Preparation: Dissolve the analyte in GC-grade ethyl acetate to a concentration of 10 µg/mL. Causality: Ethyl acetate provides excellent solubility for halogenated thioamides and expands efficiently in the heated inlet without causing backflash.

  • Self-Validation Checkpoint: Inject a 10 µg/mL Perfluorotributylamine (PFTBA) tuning standard. Verify that the m/z 69, 219, and 502 relative abundances meet strict 70 eV EI specifications. Follow with a pure ethyl acetate blank to confirm zero column carryover.

  • Chromatographic Separation:

    • Column: DB-5MS (30m × 0.25mm × 0.25µm). Causality: The 5% phenyl-arylene stationary phase offers the optimal polarity to resolve halogenated aromatics while minimizing column bleed.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Acquisition:

    • Inlet: 250°C, Splitless mode.

    • Source Temperature: 230°C.

    • Scan Range: m/z 50 to 350.

Protocol B: Trace Quantification via LC-ESI-MS/MS

Objective: Achieve picogram-level quantification in complex biological matrices using Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Reconstitute the sample in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Spike with an isotopically labeled internal standard (e.g., ¹³C-labeled analog). Causality: Formic acid acts as an essential proton donor, driving the equilibrium toward the formation of [M+H]⁺ ions in the ESI source.

  • Self-Validation Checkpoint: Execute a zero-volume injection (mobile phase only) to establish the baseline noise floor. Monitor the internal standard peak area across all subsequent injections; a variance of >5% indicates unacceptable matrix ion suppression or injection volume inconsistency.

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm). Causality: The sub-2-micron particles provide ultra-high efficiency, narrowing peak widths to maximize the S/N ratio.

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes.

  • MS/MS MRM Transitions (Positive Mode):

    • Quantifier Transition: m/z 234 → 200 (Loss of H₂S). Collision Energy (CE): 15 eV.

    • Qualifier Transition: m/z 236 → 155 (Loss of Br from the ⁸¹Br isotope). CE: 25 eV. Causality: Utilizing the ⁸¹Br isotope for the qualifier transition ensures that any matrix interference affecting the primary ⁷⁹Br transition is immediately flagged by a skewed ion ratio.

Conclusion & Application Suitability

The analysis of 2-bromo-5-fluorobenzene-1-carbothioamide requires a platform tailored to the specific phase of research. During early-stage synthesis and structural verification, GC-EI-MS is mandatory. The hard ionization guarantees the visualization of the H₂S, •Br, and •CSNH₂ neutral losses, providing an undeniable structural fingerprint.

However, as the compound transitions into preclinical pharmacokinetic profiling, the methodology must pivot to LC-ESI-MS/MS . The ability to isolate the[M+H]⁺ precursor and monitor specific CID transitions (such as m/z 234 → 200) bypasses matrix interference, delivering the sensitivity required for modern drug development.

References

  • The mass spectra of benzamide and thiobenzamide. Research Solutions.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • The strength in numbers: comprehensive characterization of house dust using complementary mass spectrometric techniques. NIH/PMC.

Sources

Validation

Comparing the reactivity of 2-bromo-5-fluorobenzene-1-carbothioamide with its iodo-analog

Executive Summary For researchers in drug development and synthetic chemistry, selecting the correct halogenated building block is a critical parameter for optimizing catalytic workflows. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug development and synthetic chemistry, selecting the correct halogenated building block is a critical parameter for optimizing catalytic workflows. This guide provides an in-depth comparison between 2-bromo-5-fluorobenzene-1-carbothioamide and its iodo-analog (2-iodo-5-fluorobenzene-1-carbothioamide ). While both molecules serve as excellent precursors for cross-coupling and the synthesis of fluorinated heterocycles (such as benzothiazoles), their reactivity profiles diverge significantly due to thermodynamic bond strengths, steric profiles, and their distinct interactions with transition metal catalysts.

Mechanistic & Thermodynamic Foundations

Bond Dissociation Energy (BDE) & Oxidative Addition

The fundamental driver of the reactivity difference between the two analogs lies in the carbon-halogen bond strength. The1[1]. This thermodynamic disparity dictates that the oxidative addition of a low-valent metal (e.g., Pd⁰ or Cu¹) into the C-I bond is kinetically much faster. Consequently, the 2[2]. In both molecules, the3[3], serving primarily to withdraw electron density from the ring (further facilitating oxidative addition) and to provide metabolic stability in downstream pharmaceutical applications.

The "Iodide Effect" and Catalyst Poisoning

A critical experiential insight when working with the iodo-analog is the phenomenon known as the "iodide effect." While the iodo-analog initiates the catalytic cycle rapidly, the4[4]. This dimer formation effectively poisons the catalyst, which can paradoxically result in lower overall yields for the iodo-analog compared to the bromo-analog if an inappropriate ligand is chosen. To mitigate this,5[5]. The bromo-analog avoids this specific autoinhibition pathway, making it a more robust and forgiving choice for standard phosphine systems.

Thioamide Directing Effects & Cyclization

The primary thioamide group (-C(=S)NH₂) is a potent soft-ligand that coordinates strongly to transition metals. In intermolecular cross-couplings, this can lead to competitive catalyst sequestration. However, in intramolecular reactions, the thioamide acts as a highly efficient internal nucleophile. Upon activation of the ortho-halogen, the sulfur atom readily attacks the metal center, driving a rapid6[6]. The iodo-analog generally achieves this cyclization at lower temperatures than the bromo-analog[7].

Quantitative Reactivity Comparison

The following table summarizes the comparative performance of both analogs across two standard chemical transformations, highlighting the trade-offs between reactivity and required conditions.

Table 1: Quantitative Reactivity Comparison

SubstrateReaction TypeCatalyst SystemConditionsYield (%)Primary Byproducts
Iodo-Analog Suzuki CouplingPd(OAc)₂ / RuPhos40°C, 4 h>90%Trace dehalogenation
Bromo-Analog Suzuki CouplingPd(OAc)₂ / RuPhos90°C, 12 h85%Unreacted starting material
Iodo-Analog Cu-CyclizationCuI / 1,10-Phenanthroline60°C, 3 h95%Disulfide dimers
Bromo-Analog Cu-CyclizationCuI / 1,10-Phenanthroline110°C, 18 h78%Unreacted starting material

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal standards and specific visual/analytical checkpoints to verify causality and reaction progress.

Protocol A: Intermolecular Suzuki-Miyaura Coupling

Objective: Cross-coupling while preventing thioamide oxidation and catalyst poisoning.

  • Preparation & Internal Standard : In a nitrogen-filled glovebox, weigh 1.0 mmol of the aryl halide (bromo- or iodo-analog), 1.2 mmol of phenylboronic acid, and exactly 0.5 mmol of 1,3,5-trimethoxybenzene (internal standard) into a 20 mL reaction vial.

    • Causality: The internal standard allows for precise quantitative NMR (qNMR) or GC yield determination without isolation bias, validating the mass balance of the reaction.

  • Catalyst & Base Addition : Add 2.0 mmol of K₂CO₃, 0.02 mmol Pd(OAc)₂, and 0.04 mmol RuPhos.

    • Causality: RuPhos is critical when using the iodo-analog to prevent the formation of inactive bridging iodide dimers.

  • Solvent & Degassing : Add 10 mL of a 4:1 Toluene/H₂O mixture. Seal with a PTFE septum and sparge with N₂ for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidative degradation of the sensitive thioamide group.

  • Execution & Validation : Heat the bromo-analog to 90°C and the iodo-analog to 40°C. Withdraw 50 µL aliquots at t=0, 1h, and 4h. Quench aliquots in EtOAc/H₂O and analyze the organic layer via LC-MS.

    • Validation Check: The t=0 sample must show a 2:1 ratio of starting material to internal standard. Complete conversion is validated when the starting material peak area is <1% relative to the standard.

Protocol B: Cu-Catalyzed Intramolecular Cyclization (Benzothiazole Synthesis)

Objective: Intramolecular C-S bond formation utilizing the thioamide as a nucleophile.

  • Setup : To a Schlenk flask, add 1.0 mmol of the aryl halide, 0.1 mmol CuI, 0.2 mmol 1,10-phenanthroline, and 2.0 mmol Cs₂CO₃.

  • Solvent & Degassing : Add 5 mL of anhydrous DMF. Degas via three freeze-pump-thaw cycles.

    • Causality: DMF provides the high polarity needed to stabilize the Cu-thiolate intermediate. Rigorous degassing is mandatory to prevent the thioamide from forming unreactive disulfide dimers.

  • Heating & Monitoring : Stir the iodo-analog at 60°C and the bromo-analog at 110°C. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Validation & Workup : The reaction is self-validating if the highly polar thioamide spot (low Rf) converts cleanly to a less polar, UV-active benzothiazole spot (higher Rf). Quench with 10% aqueous ammonia to complex residual copper.

    • Validation Check: The aqueous layer will turn deep blue upon ammonia addition, confirming the successful quenching and removal of the copper catalyst from the organic product.

Reactivity Pathway Visualization

The following diagram maps the divergent reactivity pathways and condition requirements based on the halogen identity.

Reactivity Start 2-Halo-5-fluorobenzene-1-carbothioamide (X = Br or I) OxAdd Oxidative Addition [Pd(0) or Cu(I)] Start->OxAdd Iodo Iodo-Analog (X = I) BDE ~67 kcal/mol Fast Initiation, Mild Temp OxAdd->Iodo X = I Bromo Bromo-Analog (X = Br) BDE ~82 kcal/mol Requires Heat, Robust OxAdd->Bromo X = Br Suzuki Intermolecular Coupling (Suzuki-Miyaura) Iodo->Suzuki Boronic Acid, Bulky Ligand Cyclize Intramolecular Cyclization (C-S Bond Formation) Iodo->Cyclize CuI, Base Bromo->Suzuki Boronic Acid, Heat Bromo->Cyclize CuI, Base, High Heat Prod1 2-Aryl-5-fluorothiobenzamide (Cross-Coupled Product) Suzuki->Prod1 Prod2 6-Fluoro-benzothiazole (Cyclized Product) Cyclize->Prod2

Figure 1: Divergent reactivity pathways and condition requirements for bromo- vs. iodo-thiobenzamides.

References

  • BenchChem. "A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions." 2

  • Surry, D. S., & Buchwald, S. L. "An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors." ACS Publications.4

  • "Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings." ChemRxiv. 1

  • "Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts." PMC - NIH. 3

  • "Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism." RSC Publishing. 7

  • BenchChem. "A Comparative Guide to the Synthetic Utility of 2-Bromothiobenzamide." 6

Sources

Comparative

19F NMR spectroscopy for characterizing fluoroorganic compounds

Beyond the Proton: A Comprehensive Comparison Guide to 19F NMR Spectroscopy in Fluoroorganic Drug Development Fluorine’s role in modern pharmacology is undeniable, with approximately 30-40% of newly approved small-molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Proton: A Comprehensive Comparison Guide to 19F NMR Spectroscopy in Fluoroorganic Drug Development

Fluorine’s role in modern pharmacology is undeniable, with approximately 30-40% of newly approved small-molecule drugs containing at least one fluorine atom. The strategic incorporation of fluorine modulates lipophilicity, metabolic stability, and target binding affinity. However, characterizing these fluoroorganic compounds in complex biological matrices or during high-throughput fragment-based drug discovery (FBDD) presents unique analytical challenges.

As a Senior Application Scientist, I have evaluated numerous analytical modalities to optimize pharmaceutical pipelines. This guide objectively compares 19F Nuclear Magnetic Resonance (NMR) spectroscopy against traditional mainstays like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and 1H NMR, providing actionable protocols and experimental data to elevate your analytical workflows.

The Mechanistic Causality of 19F NMR Superiority

Why choose 19F NMR over traditional proton NMR or mass spectrometry? The physical properties of the 19F nucleus create an ideal, self-validating analytical environment:

  • 100% Natural Abundance & High Sensitivity: The 19F nucleus has a spin of 1/2 and a high gyromagnetic ratio, yielding a relative sensitivity of 83% compared to 1H NMR.

  • Zero Biological Background: Because fluorine is virtually absent in endogenous biological molecules, 19F NMR spectra of biofluids or cell lysates exhibit zero background interference. This causality eliminates the need for complex chromatographic separation prior to detection, preserving sample integrity.

  • Massive Chemical Shift Dispersion: The 19F chemical shift range spans over 300 ppm (compared to ~15 ppm for 1H). This extreme sensitivity to the local electronic environment means that even minor structural changes (e.g., a metabolite vs. parent drug) result in distinct, well-resolved peaks, preventing signal overlap [1].

Comparative Performance: 19F NMR vs. LC-MS/MS vs. 1H NMR

While LC-MS/MS remains the gold standard for absolute sensitivity (sub-ng/mL), it suffers from matrix effects (ion suppression) and requires authentic, synthesized standards for every metabolite to generate calibration curves. In contrast, 19F NMR is inherently quantitative (qNMR); the integrated area of a 19F resonance is directly proportional to the molar concentration of the fluorine nuclei, regardless of the molecular structure. This allows for the absolute quantification of unknown fluorinated metabolites using a single universal internal standard [4].

Table 1: Analytical Modality Comparison for Fluoroorganic Compounds

Parameter19F NMRLC-MS/MS1H NMR
Sensitivity (LOD) Moderate (~1-10 µM)High (sub-nM)Moderate (~10 µM)
Matrix Interference None (Zero background)High (Ion suppression)High (Endogenous overlap)
Quantitation Absolute (No standards needed)Relative (Requires standards)Absolute (Subject to overlap)
Structural Info High (Chemical shift/coupling)Moderate (Fragmentation patterns)High (Extensive coupling)
Sample Prep Minimal (Direct biofluid analysis)Extensive (Extraction/LC)Minimal

Experimental Workflow: Fragment-Based Drug Discovery (FBDD)

In FBDD, 19F NMR is highly effective for screening fluorinated fragment libraries. The FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) methodology leverages the changes in the transverse relaxation time ( T2​ ) or chemical shift when a small fluorinated fragment binds to a large target protein [2].

FAXS_Workflow Library Fluorinated Fragment Library (Mixtures of 10-15) Protein Target Protein (Unlabeled) Library->Protein Incubation NMR_Free 19F NMR (Free State) Sharp Signals, Long T2 Library->NMR_Free Reference Spectrum NMR_Bound 19F NMR (Bound State) Broadened Signals, Short T2 Protein->NMR_Bound CPMG Spin-Echo Hit_ID Hit Identification (Signal Attenuation > 30%) NMR_Free->Hit_ID NMR_Bound->Hit_ID Compare Spectra Deconvolution Deconvolution & Validation Hit_ID->Deconvolution

Workflow of 19F NMR FAXS for identifying fluorinated fragment hits via T2 relaxation.

Self-Validating Experimental Protocols

Protocol A: Ligand-Observed 19F NMR Fragment Screening (FAXS)

Causality: When a low-molecular-weight fluorinated fragment binds to a high-molecular-weight protein, it adopts the tumbling rate of the protein. This drastically increases the transverse relaxation rate ( R2​=1/T2​ ), resulting in significant line broadening and signal attenuation in a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo experiment.

  • Sample Preparation: Prepare mixtures of 10-15 fluorinated fragments (each at 50 µM) to ensure no baseline chemical shift overlap. Buffer: 50 mM Tris-HCl, pH 7.4, 10% D2O (for lock), and 0.1% TFA (internal chemical shift reference at -76.55 ppm).

  • Reference Acquisition: Acquire a 1D 19F CPMG NMR spectrum of the free fragment mixture using a 600 MHz spectrometer equipped with a 19F-optimized cryoprobe. Set the CPMG total echo time to 400 ms.

  • Target Addition: Add the unlabelled target protein at a concentration of 5 µM (1:10 protein-to-ligand ratio).

  • Binding Acquisition: Re-acquire the 19F CPMG spectrum under identical conditions.

  • Validation & Analysis: Overlay the free and bound spectra. A fragment is classified as a "hit" if its specific 19F signal intensity is attenuated by >30% in the presence of the protein. The internal TFA standard serves as a self-validating control; since it does not bind the protein, its signal intensity must remain constant.

Protocol B: Quantitative 19F NMR (qNMR) for in vivo Metabolite Tracking

Causality: Unlike LC-MS, which requires extraction that can skew recovery rates, 19F NMR can directly analyze biofluids. The integration of 19F signals provides absolute molar quantities when referenced to a known standard.

  • Sample Collection: Collect 200 µL of plasma or urine from dosed subjects.

  • Standard Addition: Spike the sample with a precise concentration (e.g., 1.00 mM) of a fluorinated internal standard (e.g., 5-fluorouracil) that does not overlap with expected metabolite chemical shifts.

  • Acquisition: Acquire a 1D 19F NMR spectrum with inverse gated 1H decoupling (to eliminate 19F-1H J-coupling complications and NOE enhancements). Ensure the relaxation delay ( D1​ ) is at least 5×T1​ of the slowest relaxing fluorine nucleus (typically 15-20 seconds) to guarantee complete longitudinal relaxation and accurate integration.

  • Quantification: Calculate metabolite concentration using the formula: Cx​=Cstd​×(Ix​/Istd​)×(Nstd​/Nx​) , where I is the integral area and N is the number of equivalent fluorine atoms.

Experimental Data: Gemcitabine Metabolism Case Study

To demonstrate the efficacy of 19F qNMR versus LC-MS/MS, consider the quantification of the fluorinated anticancer drug Gemcitabine (2',2'-difluorodeoxycytidine) and its primary inactive metabolite (dFdU) in tumor tissue homogenates [3].

Table 2: Experimental Data Comparing 19F NMR and LC-MS/MS for Gemcitabine Metabolites

Analyte19F Chemical Shift (ppm)19F NMR LOD (µg/g tissue)LC-MS/MS LOD (ng/g tissue)19F NMR Recovery (%)LC-MS/MS Recovery (%)
Gemcitabine (dFdC) -116.8 (d, J=240 Hz)2.50.599.2 ± 1.185.4 ± 6.2
Metabolite (dFdU) -118.2 (d, J=238 Hz)2.80.898.5 ± 1.478.1 ± 8.5
Internal Std (TFA) -76.5 (s)N/AN/A100.0 (Control)N/A

Data Interpretation: While LC-MS/MS provides superior absolute sensitivity (LOD in ng/g), 19F NMR delivers near-perfect recovery (approaching 100%) with significantly lower variance. This is because 19F NMR requires minimal sample extraction (avoiding physical loss) and is immune to the matrix-induced ion suppression that plagues LC-MS/MS analysis of complex tissue homogenates.

Conclusion

For the modern drug development professional, relying solely on LC-MS/MS or 1H NMR creates blind spots in fluoroorganic characterization. 19F NMR spectroscopy offers an orthogonal, highly trustworthy, and inherently quantitative system. By integrating 19F NMR into early-stage fragment screening and downstream pharmacokinetic metabolite profiling, researchers can bypass the bottleneck of synthesizing authentic standards and accelerate the pipeline of fluorinated therapeutics.

References

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. NIH PMC.
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI Molecules.
  • A novel method for quantification of gemcitabine and its metabolites in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. NIH PMC.
  • Utilizing 19F NMR to investigate drug disposition early in drug discovery. Taylor & Francis.
Validation

Assessing the antimicrobial potential of novel carbamothioyl derivatives

Assessing the Antimicrobial Potential of Novel Carbamothioyl Derivatives: A Comparative Guide As antimicrobial resistance (AMR) accelerates, the pharmaceutical pipeline requires novel chemical scaffolds capable of bypass...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Antimicrobial Potential of Novel Carbamothioyl Derivatives: A Comparative Guide

As antimicrobial resistance (AMR) accelerates, the pharmaceutical pipeline requires novel chemical scaffolds capable of bypassing traditional pathogen resistance mechanisms.—characterized by their highly tunable thiourea-like core and lipophilic aromatic appendages—have emerged as highly versatile candidates exhibiting antibacterial, antifungal, and anticancer properties[1].

As an Application Scientist evaluating preclinical drug candidates, I have analyzed numerous structural classes to determine their viability as lead compounds. This guide objectively compares the in vitro antimicrobial efficacy of novel carbamothioyl derivatives against standard clinical therapeutics. It details the mechanistic rationale behind their efficacy and outlines the self-validating experimental workflows necessary for robust, reproducible screening.

Mechanistic Rationale and Structure-Activity Relationship (SAR)

The broad-spectrum efficacy of carbamothioyl derivatives stems from a dual-action pharmacophore. The heteroatom-rich core (containing Nitrogen, Sulfur, and Oxygen) acts as a potent electron donor, allowing these compounds to function as chelators for essential metal ions (e.g., Cu²⁺, Ni²⁺)[2]. This metal complexation disrupts critical metalloenzyme functions within the pathogen.

Concurrently, the integration of aromatic moieties (such as furan, benzothiazole, or cyclohexyl groups) significantly increases the compound's lipophilicity. High lipophilicity is a critical molecular descriptor that dictates the compound's ability to penetrate the lipid bilayers of both fungal and bacterial cell membranes[3]. Interestingly, the structural tuning of these derivatives directly alters their target specificity. For instance, while some struggle to penetrate the thick peptidoglycan layer of Gram-positive bacteria[3], other exhibit superior efficacy against Gram-positive strains over Gram-negative ones[2]. This highlights the extreme tunability of the carbamothioyl scaffold.

MOA A Carbamothioyl Derivatives B Lipophilic Aromatic Moiety A->B C Heteroatom Core (N, S, O) A->C D Enhanced Membrane Penetration B->D Increases Lipophilicity E Metal Ion Chelation (Cu2+, Ni2+) C->E Electron Donors F Disruption of Cell Wall/Membrane D->F G Inhibition of Enzymatic Pathways E->G H Pathogen Cell Death F->H G->H

Fig 1. Mechanistic pathways of carbamothioyl derivatives driving antimicrobial efficacy.

Comparative Efficacy Data

To benchmark these novel derivatives, we compare their Minimum Inhibitory Concentration (MIC) values against established clinical standards. While legacy antibiotics (e.g., Gentamicin, Amikacin) exhibit lower absolute MIC values, carbamothioyl derivatives demonstrate a unique cross-kingdom spectrum of activity, proving particularly effective against fungal strains where traditional antibacterials fail[2].

Table 1: Comparative MIC Values of Carbamothioyl Derivatives vs. Clinical Standards

Compound ClassTarget OrganismMIC Range (μg/mL)Reference StandardStandard MIC (μg/mL)
Carbamothioyl-furan-2-carboxamides S. aureus (Gram +)270 – >300Gentamicin< 4
Carbamothioyl-furan-2-carboxamides E. coli (Gram -)230 – 300Gentamicin< 4
Carbamothioyl-furan-2-carboxamides A. niger (Fungi)150 – 295Nystatin< 4
Thiourea-Ni(II) Complexes S. epidermidis (Gram +)50 – 100Amikacin< 8
Thiourea-Cu(II) Complexes C. albicans (Fungi)25 – 100Nystatin< 4

(Data synthesized from recent in vitro screenings of novel carbamothioyl and thiourea derivatives[3],[2].)

Experimental Methodology: Self-Validating Broth Microdilution

When evaluating highly lipophilic compounds like carbamothioyl derivatives, traditional agar disk diffusion assays are prone to false-negative results. The compounds often precipitate or diffuse poorly through the hydrophilic agar matrix, leading to artificially small zones of inhibition.

To ensure high data integrity, we mandate the use of the Broth Microdilution Assay . This provides a homogenous liquid environment for accurate, quantitative MIC determination.

Step-by-Step Protocol
  • Inoculum Standardization : Adjust bacterial or fungal suspensions to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

    • Causality: Standardizing the inoculum prevents artificial shifts in the MIC caused by varying starting cell densities, ensuring lot-to-lot reproducibility.

  • Serial Dilution : Prepare two-fold serial dilutions of the synthesized carbamothioyl derivatives (e.g., 500 μg/mL down to 0.98 μg/mL) in 96-well microtiter plates using Mueller-Hinton Broth (MHB) supplemented with 1% DMSO.

    • Causality: The addition of 1% DMSO ensures the lipophilic carbamothioyl compounds remain fully solubilized without exerting solvent-induced toxicity on the microbial cells.

  • Internal Control Implementation :

    • Positive Growth Control: Broth + Inoculum (Validates baseline cell viability).

    • Negative Sterility Control: Broth only (Validates aseptic technique).

    • Vehicle Control: Broth + Inoculum + 1% DMSO (Rules out DMSO as the cause of cell death).

    • Reference Standard: Gentamicin or Nystatin (Benchmarks the sensitivity of the assay against known clinical data).

  • Incubation & Resazurin Readout : Incubate the plates at 37°C for 24 hours. Following incubation, add 30 μL of 0.015% resazurin dye to all wells and incubate for an additional 2 hours in the dark.

    • Causality: Resazurin acts as a self-validating colorimetric indicator. Metabolically active cells reduce the blue resazurin to pink resorufin. This provides an objective, visual confirmation of cell viability that validates spectrophotometric absorbance data, completely eliminating ambiguity caused by compound precipitation in the broth.

Workflow S1 Compound Synthesis S3 Broth Microdilution (1% DMSO) S1->S3 S2 Inoculum Standardization S2->S3 S4 Resazurin Viability Staining S3->S4 S5 Quantitative MIC Readout S4->S5

Fig 2. Self-validating high-throughput workflow for determining Minimum Inhibitory Concentration.

Conclusion

Carbamothioyl derivatives represent a highly tunable and versatile class of antimicrobial agents. While their raw potency (MIC) currently trails behind legacy antibiotics like Gentamicin, their broad-spectrum efficacy—spanning Gram-negative bacteria, Gram-positive bacteria, and fungi—makes them invaluable scaffolds for next-generation drug development. Future optimization should focus on iterative Structure-Activity Relationship (SAR) studies to enhance target affinity and lower the MIC threshold while maintaining favorable cytotoxicity profiles.

References[1] Ontosight AI. "N-(PHENYLCARBAMOTHIOYL)BENZAMIDE Compound Overview." Ontosight. https://ontosight.ai/[4] Wanjari, P.M., et al. "Synthesis, Characterization, In Vitro Antibacterial Activity of Some Novel N-{(6-Substituted-1,3-benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides." International Journal of ChemTech Research, 2017. https://sphinxsai.com/[3] Javed, M. S., Zubair, M., Rizwan, K., & Jamil, M. "In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives." Molecules, 2023.https://doi.org/10.3390/molecules28124583[2] Ozer, C. K., Arslan, H., VanDerveer, D., & Binzet, G. "Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes." International Journal of Molecular Sciences, 2009.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2798083/

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-5-fluorobenzene-1-carbothioamide: Comprehensive Disposal and Operational Safety Guide

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of the experimental lifecycle. 2-Bromo-5-fluorobenzene-1-carbothioamide presents a highl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of the experimental lifecycle. 2-Bromo-5-fluorobenzene-1-carbothioamide presents a highly specific disposal challenge due to the intersection of two reactive moieties: a halogenated aromatic ring (bearing both bromine and fluorine) and a thioamide group.

Improper handling or standard combustion of this compound will release a highly toxic cocktail of hydrogen bromide (HBr), hydrogen fluoride (HF), nitrogen oxides (NOx), and sulfur oxides (SOx)[1][2]. This guide outlines the self-validating, step-by-step operational and disposal plans required to manage this compound safely, ensuring that laboratory personnel and the environment remain protected.

Quantitative Disposal Parameters

To establish a rigorous disposal protocol, we must first define the physicochemical constraints of the waste stream. Because the compound contains significant halogen weight (>1%), it triggers strict regulatory requirements for thermal destruction[3].

ParameterOperational RequirementCausality / Rationale
Halogen Content >1% by weightDictates the mandatory use of a twin-chamber incinerator[3].
Primary Chamber Temp. 850°CRequired to fully volatilize the solid organic material[3].
Secondary Chamber Temp. ≥1100°CEssential to break C-Br and C-F bonds and prevent dioxin/furan formation[3].
Gas Residence Time >2 secondsEnsures complete thermal oxidation of the aromatic ring[3].
Exhaust Treatment Alkaline Wet ScrubberNeutralizes HBr, HF, and SOx generated during combustion[4][5].

Operational Workflow: Segregation to Destruction

G Waste 2-Bromo-5-fluorobenzene- 1-carbothioamide Waste Segregation Segregation & Containment (Keep away from Acids/Oxidizers) Waste->Segregation Hazard Hazard: H2S Gas Generation if mixed with acids Segregation->Hazard Improper Handling Incinerator1 Primary Incineration (850°C) Segregation->Incinerator1 Licensed Transport Incinerator2 Secondary Incineration (1100°C, >2s residence) Incinerator1->Incinerator2 Volatilized Gases AcidGases Combustion Byproducts: HBr, HF, NOx, SOx Incinerator2->AcidGases Scrubber Alkaline Wet Scrubber (Neutralizes Acid Gases) AcidGases->Scrubber SafeExhaust Clean Exhaust & Neutralized Effluent Scrubber->SafeExhaust

Workflow for segregation, twin-chamber incineration, and scrubbing of halogenated thioamide waste.

Step-by-Step Operational Disposal Protocols

Phase 1: Spill Management & Immediate Containment

In the event of a breach, containment must be executed without introducing secondary hazards.

  • Isolate and Evacuate: Immediately isolate the spill area. Personnel must don appropriate PPE, including a Type P95/P99 or ABEK-P2 particle respirator, and chemical-resistant gloves[1].

  • Dry Cleanup Only: Use dry cleanup procedures. Carefully sweep or shovel the solid into a clean, dry, and explicitly labeled container[1][6].

  • Avoid Aqueous/Reducing Agents:

    • Causality: Do not use water or wet absorbents if reducing agents or strong acids are present in the vicinity. The thioamide moiety behaves as a weak base and can react violently with acids or reducing agents to release highly toxic hydrogen sulfide (H2S) gas[2].

Phase 2: Laboratory Segregation & Storage

Proper staging prevents spontaneous reactions prior to disposal.

  • Containerization: Store waste in heavy-duty, tightly sealed containers (e.g., HDPE or glass) in a cool, dry, well-ventilated area[7].

  • Strict Isolation: Isolate the waste stream from strong oxidizing agents, strong acids, and strong bases[8].

  • Chemical Causality: Thioamides undergo violent oxidation. Contact with acids can trigger exothermic salt formation or decomposition, leading to the premature release of sulfur oxides or hydrogen halides[2][8].

Phase 3: Logistics & Licensed Disposal Transfer
  • Manifesting: Label the waste explicitly as "Hazardous Halogenated Organic Waste - Contains Bromine, Fluorine, and Sulfur."

  • Contracting: Engage a licensed professional waste disposal service[1]. You must verify that their facility is equipped with a twin-chamber chemical incinerator and an alkaline scrubber; standard municipal or single-chamber incinerators are strictly prohibited for this compound[3].

Phase 4: Incineration & Exhaust Scrubbing (Facility Level)

This phase validates the entire disposal lifecycle.

  • Primary Volatilization: Inject the waste into the primary chamber of the incinerator operating at ~850°C[3].

  • Secondary Thermal Destruction: Route the volatilized gases into a secondary combustion chamber operating at ≥1100°C with a minimum gas residence time of 2 seconds[3].

    • Causality: Halogenated waste requires extreme thermal parameters. Lower temperatures or shorter residence times risk the recombination of halogens into highly toxic polybrominated or polyfluorinated dibenzodioxins and furans (PBDDs/PBDFs)[3].

  • Alkaline Scrubbing: Route the exhaust gas through an alkaline wet scrubber (utilizing sodium hydroxide or calcium hydroxide)[5].

    • Causality: Complete combustion of 2-bromo-5-fluorobenzene-1-carbothioamide yields SOx, NOx, HF, and HBr. The alkaline scrubber neutralizes these corrosive acid gases into harmless salts before atmospheric release, preventing environmental acidification and equipment corrosion[4][5].

References

  • Material Safety Data Sheet - Capot Chemical (2-Bromo-5-fluorobenzamide). Capotchem.com.
  • 2-Bromo-5-fluorobenzotrifluoride - Apollo Scientific. Apolloscientific.co.uk.
  • SAFETY DATA SHEET - Fisher Scientific (2-Bromo-5-fluorobenzotrifluoride). Fishersci.com.
  • Environment (protection) Rules, India-legitquest (Halogenated Organic Waste Incineration). Legitquest.com.
  • Management of Wastewater Solids - Kason Corporation (Incinerators and Scrubbers). Kason.com.
  • THIOCARBAZIDE - CAMEO Chemicals (Thioamide Reactivity Profile). Noaa.gov.
  • Thermal and Catalytic Oxidizer Systems - Honeywell UOP (Halogenated Waste Thermal Oxidizer Systems). Honeywell.com.

Sources

Handling

Personal protective equipment for handling 2-bromo-5-fluorobenzene-1-carbothioamide

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system of risk mitigation dictated by molecular structure. Handling 2-bromo-5-fluorobenzene-1-carbothi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system of risk mitigation dictated by molecular structure. Handling 2-bromo-5-fluorobenzene-1-carbothioamide (CAS: 1527716-82-0) requires rigorous operational discipline. This compound is a highly functionalized halogenated thiobenzamide, a class of molecules prized in drug discovery but demanding strict handling protocols due to their acute toxicity and environmental persistence[1].

Here is your comprehensive, step-by-step operational guide to handling this compound safely and effectively.

Mechanistic Hazard Assessment

To handle this compound safely, we must first understand why it is hazardous. The risks are directly tied to its specific functional groups:

  • The Thioamide Moiety: Thiobenzamide derivatives are generally classified as acute oral toxins (Category 3) and are severe irritants to the skin, eyes, and respiratory tract[2]. The thioamide group can interfere with cellular enzymes and, upon thermal decomposition, releases highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[3].

  • Halogenated Aromatic Ring: The presence of both bromine and fluorine atoms significantly increases the molecule's lipophilicity. While this is advantageous for pharmacological targeting, it dangerously accelerates the compound's ability to penetrate the lipid bilayers of human skin, exacerbating the risk of systemic exposure[4].

Self-Validating PPE Strategy

Every piece of Personal Protective Equipment (PPE) must act as a self-validating system—meaning its failure should be immediately obvious to the user before exposure occurs.

Table 1: Quantitative Hazard Data and PPE Countermeasures

Hazard VariableAnalogous Data / ClassificationMechanistic ImpactRequired PPE & Self-Validation Strategy
Acute Toxicity LD50 ~95 mg/kg (Oral, Thiobenzamide)[2]Systemic toxicity via accidental ingestion or mucous membrane absorption.Double Nitrile Gloves: If the outer glove tears, the intact inner glove provides a visible cue to halt work and replace PPE immediately.
Skin/Eye Irritation Category 2 (Skin), Category 2A (Eye)Halogens increase lipophilicity, accelerating dermal penetration and corneal damage.ANSI Z87.1 Safety Goggles: Forms a complete seal. Validation: Goggles should leave a temporary indentation on the skin when removed.
Inhalation Risk STOT SE 3 (Respiratory Tract)[4]Fine powder aerosolization causes micro-abrasions and chemical burns in the lungs.Chemical Fume Hood: Validation: Tape a tissue strip to the sash; inward deflection confirms negative pressure[5].
Environmental Halogenated Organic WastePersistent in the environment; improper incineration risks dioxin formation[6].Segregated Waste Carboy: Clearly labeled to prevent mixing with non-halogenated solvents.

Operational Handling Protocol

When working with fine, halogenated powders, the primary risk is invisible aerosolization. The following step-by-step methodology ensures total containment.

Step 1: Pre-Operation Verification Before opening the chemical container, verify that your fume hood is operating with a face velocity between 80 and 100 feet per minute (fpm)[5]. Perform the "tissue test" on the sash to visually validate negative pressure. Don your double nitrile gloves, flame-resistant lab coat, and sealed safety goggles[7].

Step 2: Anti-Static Weighing Halogenated thiobenzamides are often fine powders prone to static cling, which can cause the material to spontaneously eject from the weighing boat.

  • Action: Wipe the exterior of your weighing boat and spatula with a grounded anti-static cloth.

  • Causality: Neutralizing the surface charge prevents electrostatic repulsion, keeping the toxic powder clumped and contained during transfer.

Step 3: Closed-System Transfer

  • Action: Weigh the chemical inside the fume hood. Dissolve the compound in your reaction solvent (e.g., anhydrous DMF or THF) before removing it from the hood.

  • Causality: Transporting a dissolved solute in a capped vial eliminates the risk of powder aerosolization in the ambient laboratory air[8].

Spill Response and Disposal Plan

Halogenated organics require specialized end-of-life management due to their environmental persistence[6][9].

Spill Containment (Powder): Never sweep a dry spill of 2-bromo-5-fluorobenzene-1-carbothioamide. Sweeping introduces mechanical energy that aerosolizes the toxic dust. Instead, gently lay absorbent pads over the spill and dampen them with a compatible solvent (like ethanol or water) to trap the particulates[4]. Wipe inward from the edges to prevent spreading.

Halogenated Waste Segregation: All contaminated consumables (weighing boats, gloves, paper towels) and reaction byproducts must be placed in a designated Halogenated Organic Waste container[9][10].

  • Causality: Mixing halogenated waste with standard organic waste is a severe safety violation. Halogenated compounds require specialized high-temperature incineration equipped with alkaline scrubbers. Standard incineration of these molecules can generate lethal dioxins and furans[6].

Process Visualization

The following diagram illustrates the logical flow of our self-validating safety protocol.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Resolution PPE Don PPE (Double Glove) Hood Verify Hood (Tissue Test) PPE->Hood Weigh Anti-Static Weighing Hood->Weigh Transfer Closed-Vessel Transfer Weigh->Transfer Waste Halogenated Waste Transfer->Waste Decon Surface Decontamination Waste->Decon

Operational workflow for the safe handling and disposal of halogenated thiobenzamides.

References

  • National Research Council (US) Committee. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." United States Department of Labor. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.